Technical Guide: Synthesis and Characterization of 6-(Methylsulfonyl)quinoline-3-carboxylic acid
Executive Summary This technical guide details the synthetic pathway, characterization, and handling of 6-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956366-84-9). As a functionalized quinoline scaffold, this comp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the synthetic pathway, characterization, and handling of 6-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956366-84-9). As a functionalized quinoline scaffold, this compound serves as a critical intermediate in the development of kinase inhibitors, particularly for targets requiring hydrogen bond acceptor motifs (sulfone) combined with a carboxylic acid handle for further derivatization (e.g., amide coupling).
This guide addresses the specific challenge of synthesizing the fully aromatic quinoline core, distinguishing it from the more common 4-oxo-1,4-dihydroquinoline (quinolone) intermediates. The protocol utilizes a modified Gould-Jacobs reaction followed by a dehalogenation sequence to ensure regiochemical purity.
Retrosynthetic Analysis
The design of the synthesis prioritizes commercially available starting materials and scalability. The target molecule, 6-(Methylsulfonyl)quinoline-3-carboxylic acid (1) , is disconnected via ester hydrolysis and reductive dehalogenation to the 4-chloro intermediate. The core ring system is constructed via the cyclization of an anilino-acrylate derivative.[1]
Pathway Logic
C3-COOH Formation: Derived from the hydrolysis of the ethyl ester.
Aromatization (Removal of C4-Oxygen): The Gould-Jacobs reaction naturally yields a 4-hydroxy (tautomeric 4-oxo) species. To obtain the fully aromatic quinoline, the C4-oxygen is activated as a chloride and removed via catalytic hydrogenolysis.
Ring Construction: Thermal cyclization of the condensation product of 4-(methylsulfonyl)aniline and diethyl ethoxymethylenemalonate (EMME) .
Figure 1: Retrosynthetic disconnection showing the transition from the 4-hydroxy intermediate to the fully aromatic target.
Experimental Protocols
Step 1: Condensation and Cyclization (Gould-Jacobs Protocol)
Objective: Construct the quinoline core with the 6-sulfone moiety.
Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)
Mechanism: Addition-elimination followed by high-temperature intramolecular electrophilic aromatic substitution.
Procedure:
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 4-(methylsulfonyl)aniline and EMME. Heat to 110–120°C for 2–3 hours. Ethanol is evolved and removed. The mixture will solidify upon cooling, yielding the enamine intermediate (5) .
Cyclization: Add Dowtherm A (10 mL/g of intermediate) to the flask. Heat the mixture rapidly to 250–260°C (reflux). Maintain for 45–60 minutes. The high temperature is critical to overcome the activation energy for the ring closure onto the electron-deficient sulfone-substituted ring.
Isolation: Cool the mixture to ~80°C and add hexane or ethanol to precipitate the product. Filter the solid, wash with hexane (to remove Dowtherm A), and dry.
Yield: Expected 60–75% of Ethyl 4-hydroxy-6-(methylsulfonyl)quinoline-3-carboxylate (4) (exists as the 4-oxo tautomer).
Objective: Remove the C4-oxygen to achieve the target quinoline scaffold.
A. Chlorination:
Suspend compound (4) in POCl3 (5–8 volumes).
Add a catalytic amount of DMF (3–5 drops).
Reflux (105°C) for 2–4 hours until the solid dissolves and TLC indicates consumption of starting material.
Workup: Evaporate excess POCl3 under reduced pressure. Pour the residue carefully onto crushed ice/ammonia water to neutralize. Extract with dichloromethane (DCM).
The cyclization of meta-substituted anilines can theoretically yield two regioisomers (5-substituted and 7-substituted quinolines). However, for para-substituted anilines like 4-(methylsulfonyl)aniline, the cyclization is constrained to the ortho positions, yielding only the 6-substituted quinoline .
Risk: Incomplete cyclization due to the electron-withdrawing nature of the sulfone group, which deactivates the ring.
Mitigation: Ensure the temperature reaches >250°C. If yield is low, add phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA) as a cyclization promoter, though Dowtherm A (thermal) is cleaner for purification.
Dehalogenation Selectivity (Step 2B)
Risk: Over-reduction of the quinoline ring to a tetrahydroquinoline.
Control: Monitor H2 consumption strictly. Use MgO or Et3N as an acid scavenger to prevent the protonation of the quinoline nitrogen, which facilitates ring reduction. Stop the reaction immediately upon disappearance of the starting material.
Figure 2: Workflow diagram highlighting synthesis steps and critical Quality Control (QC) checkpoints.
Safety and Handling
Dowtherm A: High boiling point (258°C). Use a heating mantle and ensure glassware is free of star cracks to prevent thermal shock breakage.
POCl3: Reacts violently with water. Quench reactions slowly into ice/alkali.
Palladium/Carbon: Pyrophoric when dry. Keep wet with solvent (water/ethanol) before adding to the reaction vessel.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link
Sigma-Aldrich. Product Specification: 6-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS 1956366-84-9). Link
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Gould-Jacobs and Friedländer mechanisms).
BenchChem. Protocol for Methyl 6-bromoquinoline-3-carboxylate Synthesis. (Analogous dehalogenation and esterification protocols). Link
A Prospective Analysis of 6-(Methylsulfonyl)quinoline-3-carboxylic Acid: A Research Framework for Drug Discovery
Abstract The quinoline-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse biological activities, including anticancer and anti...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinoline-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse biological activities, including anticancer and antimicrobial properties. This technical guide provides a prospective analysis of a specific, under-investigated derivative: 6-(methylsulfonyl)quinoline-3-carboxylic acid. While direct experimental data for this compound is limited in publicly accessible literature, this document will construct a robust, scientifically-grounded framework for its potential biological activities and a proposed research and development pathway. By examining the structure-activity relationships (SAR) of analogous compounds and the known pharmacological effects of its constituent moieties, we will project its likely molecular targets, design relevant screening assays, and outline synthetic and experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities within the quinoline class.
Introduction: The Quinoline-3-Carboxylic Acid Scaffold and the Significance of the 6-Methylsulfonyl Moiety
The quinoline ring system is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide array of biological targets. The addition of a carboxylic acid at the 3-position is a critical feature, often essential for binding to target enzymes or receptors.[1] Numerous quinoline-3-carboxylic acid derivatives have been developed as potent therapeutic agents, particularly as antibacterial agents (fluoroquinolones) and more recently, as anticancer therapeutics.[2][3][4]
The focus of this guide, 6-(methylsulfonyl)quinoline-3-carboxylic acid, introduces a methylsulfonyl (-SO2CH3) group at the 6-position of the quinoline core. The methylsulfonyl group is a key pharmacophore in modern medicinal chemistry. Its inclusion in a molecular structure can significantly influence pharmacokinetic and pharmacodynamic properties. For instance, the methylsulfonyl moiety is a hallmark of selective COX-2 inhibitors, where it interacts with a secondary pocket in the enzyme's active site, conferring selectivity over the COX-1 isoform.[5][6] Furthermore, sulfonamide-containing quinoline derivatives have been investigated as anticancer agents, with mechanisms including carbonic anhydrase inhibition.[7]
Therefore, the combination of the quinoline-3-carboxylic acid scaffold with a 6-methylsulfonyl substituent presents a compelling, yet underexplored, opportunity for the development of novel therapeutic agents. This guide will provide a prospective analysis of its potential biological activities and a framework for its investigation.
Projected Biological Activities and Potential Molecular Targets
Based on the known activities of related compounds, we can hypothesize several potential biological activities for 6-(methylsulfonyl)quinoline-3-carboxylic acid.
Anticancer Activity
The quinoline scaffold is present in numerous anticancer agents. Derivatives of quinoline-3-carboxylic acid have shown promise as antiproliferative agents.[3][4] The introduction of a methylsulfonyl group could enhance this activity through several mechanisms:
Kinase Inhibition: Many quinoline derivatives are potent kinase inhibitors. A patent for quinoline-3-carboxylic acid derivatives as tyrosine kinase inhibitors includes compounds with a 6-(methylcarbamoyl) group, which is structurally similar to the methylsulfonyl group, suggesting that the 6-position is amenable to substitutions that can influence kinase binding.[8] Potential kinase targets could include those involved in cell proliferation and survival pathways, such as EGFR, VEGFR, and others.[9]
Carbonic Anhydrase Inhibition: As mentioned, sulfonamides are known inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[7] The methylsulfonyl group could impart CA inhibitory activity, leading to a disruption of tumor pH regulation and subsequent cell death.
Induction of Apoptosis: Quinoline-3-carboxylate derivatives have been shown to induce apoptosis in cancer cell lines.[4] The specific substitution at the 6-position could modulate this activity.
Antibacterial Activity
The quinolone-3-carboxylic acid core is the defining feature of the quinolone class of antibiotics. While a 6-fluoro substituent is most common for potent antibacterial activity, other substitutions at this position can also influence the antibacterial spectrum and potency.[2] The electron-withdrawing nature of the methylsulfonyl group could potentially influence the molecule's interaction with bacterial DNA gyrase and topoisomerase IV, the primary targets of quinolone antibiotics.
Proposed Research and Development Framework
To investigate the hypothesized biological activities of 6-(methylsulfonyl)quinoline-3-carboxylic acid, a systematic research and development plan is proposed.
Chemical Synthesis
A plausible synthetic route to 6-(methylsulfonyl)quinoline-3-carboxylic acid can be adapted from established methods for similar quinoline derivatives.[10][11] A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of 6-(methylsulfonyl)quinoline-3-carboxylic acid.
3.1.1. Proposed Synthetic Protocol
Step 1: Synthesis of Ethyl 6-aminoquinoline-3-carboxylate. This can be achieved via the Gould-Jacobs reaction, starting from a suitable substituted aniline and diethyl ethoxymethylenemalonate, followed by cyclization.
Step 2: Synthesis of Ethyl 6-(methylsulfonyl)quinoline-3-carboxylate. The amino group of ethyl 6-aminoquinoline-3-carboxylate can be converted to a methylsulfonyl group via a Sandmeyer-type reaction. This involves diazotization of the amine with sodium nitrite and hydrochloric acid, followed by reaction with sulfur dioxide in the presence of a copper(II) catalyst and subsequent methylation.
Step 3: Hydrolysis to 6-(methylsulfonyl)quinoline-3-carboxylic acid. The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which can be achieved using standard basic or acidic hydrolysis conditions.
In Vitro Biological Evaluation
A tiered screening approach is recommended to efficiently assess the biological activity of the synthesized compound.
3.2.1. Experimental Workflow for In Vitro Screening
Caption: Tiered workflow for in vitro biological evaluation.
3.2.2. Tier 1: Broad Spectrum Screening
Antiproliferative Assay: Screen the compound against a panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel). A standard MTT or SRB assay can be used to determine the GI50 (50% growth inhibition) concentration.
Antibacterial Assay: Test the compound against a panel of Gram-positive and Gram-negative bacteria using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
3.2.3. Tier 2: Activity Confirmation and Selectivity
Anticancer: If significant antiproliferative activity is observed, perform dose-response studies on sensitive cell lines to determine IC50 values. Also, assess cytotoxicity against a non-cancerous cell line (e.g., normal human fibroblasts) to determine a selectivity index.
Antibacterial: Confirm MIC values and expand the panel of bacterial strains, including drug-resistant isolates.
3.2.4. Tier 3: Mechanism of Action Studies
Anticancer:
Kinase Inhibition Assays: Screen against a panel of relevant kinases (e.g., tyrosine kinases, serine/threonine kinases) to identify potential targets.
Carbonic Anhydrase Inhibition Assay: Evaluate the inhibitory activity against different CA isozymes.
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest.
Apoptosis Assays: Use methods like Annexin V/PI staining to determine if the compound induces apoptosis.
Antibacterial:
DNA Gyrase and Topoisomerase IV Inhibition Assays: Directly measure the inhibitory effect on these key bacterial enzymes.
Data Presentation
All quantitative data from the in vitro assays should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Antiproliferative Activity Data
Cell Line
Tumor Type
GI50 (µM)
MCF-7
Breast
5.2
HCT116
Colon
2.8
A549
Lung
7.1
PANC-1
Pancreatic
3.5
Normal Fibroblasts
Non-cancerous
> 50
Table 2: Hypothetical Antibacterial Activity Data
Bacterial Strain
Gram Stain
MIC (µg/mL)
Staphylococcus aureus
Positive
8
Streptococcus pneumoniae
Positive
16
Escherichia coli
Negative
32
Pseudomonas aeruginosa
Negative
> 64
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 6-(methylsulfonyl)quinoline-3-carboxylic acid is currently lacking in the public domain, a thorough analysis of its structural components and related compounds suggests a high potential for interesting pharmacological properties, particularly in the areas of oncology and infectious diseases. The methylsulfonyl group is a well-established bioisostere that can confer unique properties to a molecule, and its incorporation into the versatile quinoline-3-carboxylic acid scaffold warrants further investigation.
The research framework proposed in this guide provides a clear and logical path for the synthesis and biological evaluation of this novel compound. The successful execution of these studies will not only elucidate the specific biological activities and mechanism of action of 6-(methylsulfonyl)quinoline-3-carboxylic acid but could also pave the way for the development of a new class of therapeutic agents. Future work should focus on lead optimization based on the initial screening results to improve potency, selectivity, and pharmacokinetic properties.
References
Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihulev, P., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1985). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 28(11), 1558–1564.
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Archives of Pharmacal Research, 26(9), 701–708.
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. PubMed, 14535553.
Domagala, J. M., Heifetz, C. L., Hutt, M. P., Mich, T. F., Nichols, J. B., Solomon, M., & Worth, D. F. (1988). Novel Amino-Substituted 3-quinolinecarboxylic Acid Antibacterial Agents: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 31(5), 991–1001.
Chen, Y. L., Chen, W. C., & Hung, C. Y. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709–714.
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716.
Domagala, J. M., Heifetz, C. L., Mich, T. F., & Nichols, J. B. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 29(3), 394–404.
Mittal, R. K., & Purohit, P. (2021).
Grohe, K., & Heitzer, H. (1987). Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation. Liebigs Annalen der Chemie, 1987(3), 29-37.
Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Acta Poloniae Pharmaceutica, 67(2), 123–131.
Spaczyńska, E., Wesołowska, O., Uram, Ł., & Malarz, J. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(17), 5303.
Ghorab, M. M., Ragab, F. A., & Al-Said, M. S. (2012). Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. Arzneimittelforschung, 62(10), 483–489.
ClanoTech AB. (2013). Quinoline derivatives and their use as tyrosine kinase inhibitors.
Al-Otaibi, J. S., El-Sayed, M. A. A., & El-Gamal, S. M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1605–S1625.
KYORIN SEIYAKU KABUSHIKI KAISHA. (1986). A process for the preparation of quinoline carboxylic acid derivatives.
Purohit, P., & Mittal, R. K. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Letters in Drug Design & Discovery, 17(9), 1133-1143.
Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). Review on recent development of quinoline for anticancer activities. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1-11.
Eriksoo, E., & Stjernschantz, J. (1995). Use of quinoline-3-carboxamide compounds for treating psoriasis.
Volynets, G. P., Golub, A. G., Bdzhola, V. G., Chekanov, M. O., Kukharenko, O. P., Yarmoluk, S. M., & Shishkin, O. V. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 130–137.
Hokuriku Seiyaku Co Ltd. (1985). Quinoline carboxylic acid derivatives.
Reddy, C. R., & Kumar, M. S. (2011). New Efficient Synthesis of 3-Carboxylquinolines.
Hokuriku Seiyaku Co Ltd. (1995). Quinoline carboxylic acid derivatives.
Fares, M., Aboutabl, M. E., El-Sayed, M., El-Tanany, E. S., & El-Senduny, F. F. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(20), 6931.
Barlaam, B., Ducray, R., & Kettle, J. G. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(13), 6337–6357.
Vempati, R. K., & Kumar, K. A. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica, 4(1), 248-254.
BenchChem. (2025). Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery. BenchChem.
Wang, L., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 15(9), 2110.
6-(methylsulfonyl)quinoline-3-carboxylic acid chemical properties
[1][2] Executive Summary 6-(methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956366-84-9) is a specialized heterocyclic building block characterized by a quinoline scaffold functionalized with a carboxylic acid at the C...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
6-(methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956366-84-9) is a specialized heterocyclic building block characterized by a quinoline scaffold functionalized with a carboxylic acid at the C3 position and a methylsulfonyl group at the C6 position.[1][2] This compound represents a convergence of two critical pharmacophores: the quinoline-3-carboxylic acid core, widely recognized in kinase inhibitors (e.g., CK2) and antibacterial agents, and the methylsulfonyl (sulfone) moiety, a classic COX-2 selective pharmacophore.
This guide details the physicochemical properties, synthetic methodologies, and reactivity profiles necessary for utilizing this compound in high-throughput medicinal chemistry and lead optimization.
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7]
The presence of the electron-withdrawing methylsulfonyl group at C6 significantly alters the electronic landscape of the quinoline ring compared to the unsubstituted parent, reducing the basicity of the quinoline nitrogen and increasing the acidity of the carboxylic acid.
Property
Value / Description
IUPAC Name
6-(methylsulfonyl)quinoline-3-carboxylic acid
CAS Number
1956366-84-9
Molecular Formula
C₁₁H₉NO₄S
Molecular Weight
251.26 g/mol
Appearance
Off-white to pale yellow solid
Calculated LogP
~1.34 (Moderate Lipophilicity)
pKa (Acid)
~3.5 – 3.8 (Predicted; enhanced acidity due to C6-SO₂Me EWG)
H-Bond Donors/Acceptors
1 (COOH) / 4 (N, SO₂, COOH)
Solubility
Soluble in DMSO, DMF, MeOH (warm); Low solubility in water at neutral pH.[1][2][3][4][5]
Synthetic Methodologies
The synthesis of 3-carboxyquinolines lacking the 4-oxo functionality (typical of quinolone antibiotics) requires specific cyclization strategies.[1] The most robust and scalable route for this specific derivative is the Meth-Cohn Synthesis followed by oxidation and hydrodechlorination.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Step-wise synthesis via the Meth-Cohn Vilsmeier-Haack cyclization strategy.[2]
Detailed Experimental Protocol
Note: This protocol is adapted from standard Meth-Cohn procedures for substituted quinolines.
Cool DMF to 0°C in a sealed vessel. Dropwise add POCl₃ (highly exothermic) to generate the Vilsmeier reagent.
Add the acetamide derivative.
Heat the mixture to 80–90°C for 4–6 hours. The reaction proceeds via a chloro-iminium intermediate that cyclizes onto the aromatic ring.[1]
Quench: Pour the reaction mixture onto crushed ice. Neutralize with NaOAc or NaHCO₃ to precipitate the 2-chloro-6-(methylsulfonyl)quinoline-3-carbaldehyde .[1]
Dissolve the chloro-acid in methanol containing 2.0 eq of triethylamine (to neutralize HCl formed).
Add 10% Pd/C (10 wt%).
Stir under H₂ atmosphere for 12 hours.
Filter through Celite and concentrate. Acidify to pH 3 to isolate the final 6-(methylsulfonyl)quinoline-3-carboxylic acid .[1]
Reactivity & Derivatization Guide
Carboxylic Acid Coupling
The C3-carboxylic acid is the primary handle for library generation.[1] Due to the electron-deficient nature of the ring (exacerbated by the C6-sulfone), the carboxylate is less nucleophilic, but the acid is more acidic.
Recommended Conditions: HATU or T3P in DMF/DIPEA.
Avoid: Acid chlorides (SOCl₂) may be sluggish or require high heat due to the deactivated ring; activating agents like HATU are preferred for milder conversion.
Nucleophilic Aromatic Substitution (SNAr)
While the target molecule lacks a leaving group, the 6-methylsulfonyl group is a potent electron-withdrawing group (EWG).
Insight: If the quinoline ring is further functionalized (e.g., fluorination at C2 or C4), the C6-sulfone activates these positions for SNAr displacement by amines or thiols.
Sulfone Stability: The methylsulfonyl group itself is generally stable but can be displaced by "hard" nucleophiles (e.g., methoxide) under extreme forcing conditions in highly electron-deficient systems.
Biological Applications & SAR
COX-2 Selectivity
The methylsulfonyl moiety is a validated pharmacophore for Cyclooxygenase-2 (COX-2) inhibition.[1] It mimics the sulfonamide group found in Celecoxib, inserting into the secondary side pocket of the COX-2 active site (Arg513 interaction).
Kinase Inhibition (CK2)
Quinoline-3-carboxylic acids are structural isosteres of ATP adenine rings.[1]
Mechanism: The carboxylic acid forms hydrogen bonds with the hinge region (e.g., Val116 in CK2).
SAR Logic: The 6-position projects into the solvent-accessible region or the hydrophobic back pocket, depending on binding mode. The rigid, polar sulfone group can improve solubility and metabolic stability compared to lipophilic halogens.
Signal Transduction Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to key biological targets.
References
Meth-Cohn Quinoline Synthesis: Meth-Cohn, O., et al.[1] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." J. Chem. Soc., Perkin Trans. 1, 1981 , 1520. Link
COX-2 Pharmacophores: Zarghi, A., et al.[4] "Design and Synthesis of New 2-Substituted-Quinoline Derivatives as Selective COX-2 Inhibitors." Scientia Pharmaceutica, 2012 . Link
Quinoline-3-Carboxylic Acid Antibacterials: El-Sayed, O. A., et al.[1] "Synthesis of some novel quinoline-3-carboxylic acids... as potential antimicrobial agents." Archiv der Pharmazie, 2002 . Link
Electronic Effects of Sulfones: McCausland, C. W. "Hard and soft nucleophilic substitution patterns in amino-methylsulfonylazines." BYU ScholarsArchive, 1976 .[6] Link
CK2 Inhibitor Design: Golub, A. G., et al. "Discovery of new quinoline-3-carboxylic acids as potent and selective CK2 inhibitors."[1] European Journal of Medicinal Chemistry, 2011 . Link
Discovery and Isolation of Quinoline-3-Carboxylic Acid Derivatives: A Technical Guide
Executive Summary The 4(1H)-quinolone-3-carboxylic acid scaffold represents one of the most privileged and extensively optimized structures in medicinal chemistry. Originally identified through a serendipitous discovery,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4(1H)-quinolone-3-carboxylic acid scaffold represents one of the most privileged and extensively optimized structures in medicinal chemistry. Originally identified through a serendipitous discovery, this core is the structural foundation of the fluoroquinolone class of antimicrobial agents. Beyond their traditional role in combating severe bacterial infections, recent structural optimizations have expanded the utility of these derivatives into nonclassical therapeutic arenas, including [1].
This technical guide provides an in-depth analysis of the mechanistic biology, structural optimization, and the foundational synthetic workflows required to discover, synthesize, and isolate high-purity quinoline-3-carboxylic acid derivatives.
Mechanistic Grounding: The Ternary Cleavage Complex
The primary biological target of antibacterial quinoline-3-carboxylic acid derivatives is the bacterial type II topoisomerase enzymes (DNA Gyrase in Gram-negative bacteria and Topoisomerase IV in Gram-positive bacteria). The mechanism of action is highly dependent on the molecule's ability to form a ternary cleavage complex.
The C-3 carboxylic acid and the C-4 keto group act in tandem to chelate a magnesium ion (Mg²⁺). This metal-ion bridge anchors the drug to the enzyme-DNA complex, preventing the enzyme from ligating the cleaved DNA strands. The resulting accumulation of double-strand DNA breaks leads to rapid [2].
Fig 1: Mechanism of action for quinoline-3-carboxylic acid derivatives via ternary complex formation.
The discovery of new derivatives relies heavily on precise functionalization of the quinolone core. Every substitution must be carefully weighed against its steric, electronic, and pharmacokinetic impacts. The table below summarizes the [2] that guide modern drug design.
Structural Position
Substitution
Mechanistic Causality & Biological Impact
N-1
Cyclopropyl, Ethyl
Provides optimal steric bulk to anchor the molecule within the enzyme's binding pocket, maximizing overall antibacterial potency.
C-2
Hydrogen (Unsubstituted)
Essential for activity; any substitution here creates steric hindrance that blocks the critical interaction with the DNA gyrase complex.
C-3 & C-4
Carboxylic Acid & Keto Group
Forms the indispensable pharmacophore. Together, they chelate Mg²⁺ ions, bridging the drug to the DNA-enzyme cleavage complex.
C-6
Fluorine
Dramatically increases lipophilicity, facilitating rapid penetration through the bacterial cell wall and enhancing target affinity.
C-7
Piperazine, Pyrrolidine
Modulates pharmacokinetics and expands the Gram-negative spectrum by interacting directly with the enzyme's binding groove.
C-8
Methoxy, Halogen
Targets and overcomes specific resistance mutations. A methoxy group is preferred as it significantly reduces UV-induced phototoxicity.
Core Synthetic Methodologies
The most robust and widely utilized pathway for constructing the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is the Gould-Jacobs reaction . This sequence involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by high-temperature thermal cyclization, N-alkylation, and final [3].
Fig 2: Gould-Jacobs synthetic workflow and isolation logic for the quinolone core.
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes the mechanistic causality behind the experimental choices and a validation check to confirm success before proceeding to the next step.
Procedure: Combine reagents neat and heat to 110–150 °C under a nitrogen atmosphere for 2 hours.
Causality: Heating beyond the boiling point of ethanol (78 °C) continuously drives off the ethanol byproduct. According to Le Chatelier's principle, this shifts the equilibrium entirely toward the formation of the anilinomethylenemalonate intermediate.
Validation Check: Monitor via TLC (Hexane/EtOAc 8:2). The complete disappearance of the starting aniline spot confirms the reaction's completion.
Phase 2: Thermal Cyclization (Lappin Cyclization)
Reagents: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether).
Procedure: Dropwise add the intermediate from Phase 1 into boiling Dowtherm A (250 °C). Reflux for 30–45 minutes, then cool to room temperature.
Causality: The intramolecular electrophilic aromatic substitution required to close the pyridine ring has a remarkably high activation energy barrier. Dowtherm A is chosen specifically because its high boiling point provides the necessary thermal energy without degrading the reactants.
Validation Check: Upon cooling, add hexanes to the mixture. The 4-oxoquinoline ester will precipitate. Collect via filtration. The product will exhibit intense fluorescence under UV light (254 nm).
Procedure: Suspend the ester in DMF, add K₂CO₃, and stir at 90 °C for 4 hours.
Causality: The mild base K₂CO₃ deprotonates the N-H position (pKa ~9). DMF, a polar aprotic solvent, solvates the potassium cation while leaving the nitrogen anion "naked" and highly nucleophilic, enabling a rapid Sₙ2 attack on the alkyl halide.
Validation Check: TLC (CH₂Cl₂/MeOH 95:5) will show a shift to a higher Rf value, indicating the loss of the polar N-H bond.
Phase 4: Saponification & Isoelectric Isolation
Reagents: 10% Aqueous NaOH, 2N HCl.
Procedure: Suspend the N-alkyl ester in 10% NaOH and reflux for 2 hours. Cool the solution to 0–5 °C in an ice bath. Carefully titrate with 2N HCl until the pH reaches exactly 7.0–7.4.
Causality: Base-catalyzed hydrolysis cleaves the ethyl ester to form the soluble sodium carboxylate salt. The target quinoline-3-carboxylic acid is a zwitterion (containing both basic and acidic functional groups). By precisely adjusting the pH to its isoelectric point, the molecule's net charge becomes zero. This drastically reduces its aqueous solubility, forcing it to precipitate out of the aqueous phase while impurities remain dissolved[4].
Validation Check: The sudden formation of a dense, off-white precipitate at the target pH confirms successful isolation. Filter, wash with cold water, and dry in vacuo to yield the final[4].
References
1.[2] Title: Structure-activity relationships of the fluoroquinolones. Source: Antimicrobial Agents and Chemotherapy (ASM Journals). URL: [Link]
2.[3] Title: Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Source: Oriental Journal of Chemistry. URL: [Link]
3. Title: 260 quinolones for applications in medicinal chemistry: synthesis and structure. Source: Società Chimica Italiana. URL: [Link]
4.[1] Title: Nonclassical Biological Activities of Quinolone Derivatives. Source: University of Alberta Library. URL: [Link]
5.[4] Title: Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Source: PubMed Central (PMC). URL: [Link]
6.[5] Title: Quinolone 3-Carboxylic Acid Pharmacophore: Design of Second Generation HIV-1 Integrase Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
potential therapeutic targets of sulfonylated quinolines
An In-depth Technical Guide to the Potential Therapeutic Targets of Sulfonylated Quinolines For Researchers, Scientists, and Drug Development Professionals Abstract The fusion of quinoline and sulfonamide moieties has gi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Potential Therapeutic Targets of Sulfonylated Quinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of quinoline and sulfonamide moieties has given rise to a versatile class of compounds known as sulfonylated quinolines, which have garnered significant attention in medicinal chemistry. This technical guide provides a comprehensive exploration of the potential therapeutic targets of these hybrid molecules, with a primary focus on their applications in oncology and infectious diseases. We will delve into the intricate mechanisms of action, supported by experimental evidence and in silico studies, to elucidate how these compounds exert their biological effects. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the design of novel therapeutic agents and providing detailed protocols for their evaluation.
Introduction: The Synergy of Two Privileged Scaffolds
The quinoline ring system is a cornerstone in the development of therapeutic agents, with its presence in natural alkaloids like quinine, a potent antimalarial, underscoring its pharmacological significance.[1] Synthetic quinoline derivatives have also made a substantial impact, with several approved drugs targeting a range of diseases.[2] Similarly, the sulfonamide group is a well-established pharmacophore, most famously associated with the first generation of antibiotics.[3][4] The combination of these two privileged scaffolds into a single molecular entity, the sulfonylated quinoline, has unlocked a wealth of therapeutic potential, leading to the discovery of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3][5] This guide will dissect the key therapeutic targets of sulfonylated quinolines, providing a detailed understanding of their mechanisms of action.
Sulfonylated Quinolines as Anticancer Agents: A Multi-pronged Attack
The anticancer activity of sulfonylated quinolines is a prominent and extensively studied area. These compounds have been shown to interfere with multiple facets of cancer cell biology, from metabolism and signaling to cell division and survival.
Targeting Cancer Metabolism: The Warburg Effect and PKM2 Inhibition
Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis even in the presence of ample oxygen, a phenomenon known as the Warburg effect. A key regulator of this metabolic switch is the M2 isoform of pyruvate kinase (PKM2), which is expressed in many tumors and is crucial for cancer cell proliferation and growth.[1] Sulfonylated quinolines have emerged as potent modulators of PKM2.
One study detailed the design and synthesis of a series of 8-quinolinesulfonamide derivatives as PKM2 modulators.[1] In silico studies, including molecular docking and molecular dynamics, identified a lead compound that was subsequently shown to reduce intracellular pyruvate levels in A549 lung cancer cells, indicating its ability to modulate PKM2 activity.[1] This modulation of a key glycolytic enzyme highlights a promising strategy for selectively targeting cancer cells.
2.1.1. Experimental Protocol: In Vitro PKM2 Inhibition Assay
A fluorometric assay can be employed to determine the inhibitory activity of sulfonylated quinolines on PKM2.
Principle: The assay measures the decrease in pyruvate kinase activity, which catalyzes the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The production of ATP can be coupled to a fluorescent probe.
Procedure:
Prepare a reaction buffer containing Tris-HCl, MgCl2, and KCl.
Add recombinant human PKM2 enzyme to the buffer.
Add the sulfonylated quinoline compound at various concentrations.
Initiate the reaction by adding the substrates, PEP and ADP, along with a fluorescent ATP sensor.
Incubate the reaction at 37°C.
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
Calculate the percentage of inhibition and determine the IC50 value.
Inhibition of Key Signaling Pathways in Cancer
Sulfonylated quinolines have been shown to inhibit several key enzymes that drive cancer cell proliferation and survival, including tyrosine kinases and topoisomerases.
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation.[6] Its overexpression or mutation is a common feature in many cancers, making it an attractive therapeutic target. A series of sulfonylated indeno[1,2-c]quinolines (SIQs) have been investigated as EGFR tyrosine kinase (EGFR-TK) inhibitors.[6] Several of these compounds exhibited potent inhibitory activity with IC50 values in the nanomolar range, superior to the known EGFR inhibitor erlotinib.[6] Molecular modeling studies have provided insights into the binding interactions of these compounds within the ATP-binding site of EGFR-TK, guiding the design of more potent and selective inhibitors.[6]
Diagram: EGFR Signaling Pathway and Inhibition by Sulfonylated Quinolines
Caption: Workflow for assessing apoptosis induction by sulfonylated quinolines.
Sulfonylated Quinolines as Antibacterial Agents: Combating Resistance
The rise of antibiotic-resistant bacteria poses a significant threat to global health. [5]Sulfonylated quinolines have emerged as a promising class of antibacterial agents with novel mechanisms of action that can potentially overcome existing resistance mechanisms.
Dual Mechanism of Action: DNA Synthesis Inhibition and Zinc Ionophoric Activity
Hybrid compounds of quinoline and sulfonamide have been shown to be potent antibacterial agents. [5]Their mechanism of action is thought to be twofold. Firstly, similar to quinolone antibiotics, they can inhibit bacterial DNA synthesis by targeting essential enzymes like DNA gyrase and topoisomerase IV. [5]Secondly, certain sulfonylated quinoline compounds can act as zinc ionophores, translocating zinc into the bacterial cytoplasm. [7]The resulting accumulation of zinc disrupts the bacterial cell's zinc homeostasis, leading to toxicity and cell death. [7]This dual mechanism of action makes it more difficult for bacteria to develop resistance.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
Prepare a series of twofold dilutions of the sulfonylated quinoline compound in a suitable broth medium in a 96-well microtiter plate.
Inoculate each well with a standardized suspension of the test bacterium.
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
Incubate the plate at 37°C for 18-24 hours.
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.
Other Therapeutic Potential
Beyond their anticancer and antibacterial activities, sulfonylated quinolines have shown promise in other therapeutic areas. For instance, some derivatives have demonstrated anti-inflammatory and antileishmanial properties. [3]The broad spectrum of biological activity associated with this class of compounds suggests that further exploration could uncover additional therapeutic applications.
Conclusion and Future Directions
Sulfonylated quinolines represent a highly versatile and promising class of compounds with a diverse range of therapeutic targets. Their ability to modulate key enzymes in cancer metabolism, inhibit critical signaling pathways, induce apoptosis, and combat bacterial infections through a dual mechanism of action underscores their potential in addressing significant unmet medical needs. The modular nature of their synthesis allows for extensive structural modifications, providing a rich platform for the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on in-depth mechanistic studies to further elucidate their modes of action, as well as in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of sulfonylated quinolines holds great promise for the development of the next generation of targeted therapies.
References
Kubiński, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.
Khan, I., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]
Anis, I., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. [Link]
Kumar, A., et al. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
Shaik, B., et al. (n.d.). Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. Chemistry & Biodiversity.
WO2019125185A1 - Quinoline sulfonamide compounds and their use as antibacterial agents - Google P
Tuzun, B., et al. (2020). New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. PubMed. [Link]
Kebede, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
Xu, L.-Y., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules. [Link]
Le, T. V., et al. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega. [Link]
El-Malah, W. M., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI. [Link]
Sulfonylation of 2-Haloquinolines with Sulfonyl Hydrazides in Water for Accessing 2-Sulfonyl Quinolines under Catalyst-, Reductant-, and Additive-Free Conditions - ResearchG
El-Malah, W. M., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PMC. [Link]
Synthesis and Docking Studies of Some Novel Quinoline Derivatives Bearing a Sulfonamide Moiety as Possible Anticancer Agents | Request PDF - ResearchG
of sulfonylation of quinoline amides | Download Scientific Diagram - ResearchG
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
Unveiling the Scaffold: Advanced Structural Elucidation of Novel Quinoline Compounds in Drug Discovery
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper The Quinoline Scaffold: Synthetic Complexity and the Need for Rigorous Elucidation Quino...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: In-Depth Technical Whitepaper
The Quinoline Scaffold: Synthetic Complexity and the Need for Rigorous Elucidation
Quinoline and its derivatives represent a highly privileged class of aza-heterocyclic pharmacophores in medicinal chemistry. Their planar, electron-deficient aromatic structures allow for versatile interactions—such as DNA intercalation and kinase inhibition—making them indispensable in the development of anticancer, antimicrobial, and neuroactive agents[1][2].
However, the synthesis of novel quinoline analogs via classical pathways (e.g., Doebner, Friedländer, or Gould–Jacobs reactions) frequently yields unexpected by-products or complex regioisomers[3][4]. Because subtle variations in stereochemistry or substituent positioning can drastically alter target binding affinity and pharmacokinetic profiles, structural elucidation cannot rely on a single analytical method. Instead, it requires a self-validating, orthogonal system of analysis.
This guide details the causality-driven application of the analytical triad—High-Resolution Mass Spectrometry (HRMS), Multidimensional Nuclear Magnetic Resonance (NMR), and Single-Crystal X-ray Diffraction (SC-XRD)—to unambiguously characterize novel quinoline compounds.
The Self-Validating Analytical Triad: Causality & Logic
To establish absolute structural integrity, an analytical workflow must be built on causality—understanding why specific techniques are chosen and how they validate one another:
HRMS (The Compositional Anchor): Before mapping connectivity, the exact elemental composition must be confirmed. HRMS provides the exact mass, while tandem MS (MS/MS) reveals diagnostic fragmentation pathways. For example, the expulsion of hydrogen cyanide (HCN) is a hallmark of aza-aromatic stability, confirming the presence of the intact quinoline core[5].
Multidimensional NMR (The Topological Map): While MS provides the formula, it cannot distinguish regioisomers. 1D and 2D NMR techniques map the exact proton-carbon and proton-nitrogen connectivity. The use of
N NMR and Heteronuclear Multiple Bond Correlation (HMBC) is specifically chosen to resolve the highly deshielded electronic environment adjacent to the quinoline nitrogen[3][6].
SC-XRD (The Spatial Validator): NMR maps 2D connectivity, but complex quinoline derivatives (such as fluorinated analogs or triazole glycohybrids) require precise 3D stereochemical assignment[1][7]. SC-XRD is deployed to unambiguously determine absolute configuration, molecular conformation, and critical solid-state intermolecular interactions like
The following methodologies outline the standard operating procedures for the structural elucidation of a newly synthesized quinoline derivative.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) & Fragmentation Analysis
Purpose: To determine exact molecular weight, elemental formula, and core stability.
Sample Preparation: Dissolve
of the purified quinoline compound in of LC-MS grade methanol/acetonitrile (with formic acid to promote ionization). Filter through a PTFE syringe filter.
Ionization & Full Scan Acquisition: Inject the sample into an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer operating in positive ion mode (
). Acquire the full scan spectrum ( 100–1000) to identify the protonated molecular ion .
Tandem MS (MS/MS) via CID: Isolate the
precursor ion and subject it to Collision-Induced Dissociation (CID) using nitrogen or argon as the collision gas (collision energy: 15–35 eV).
Data Interpretation: Analyze the resulting fragmentation pattern. Look for the characteristic loss of
(HCN), which validates the aza-polycyclic aromatic hydrocarbon framework[5].
Protocol 2: Multidimensional NMR Spectroscopy
Purpose: To establish unambiguous atom-to-atom connectivity and electronic environment.
Solvent Selection & Preparation: Dissolve
of the compound in of a deuterated solvent. Causality note: DMSO- is often preferred over CDCl for quinolines due to its ability to disrupt hydrogen bonding and its suitability for variable-temperature NMR, which is crucial for resolving overlapping aromatic signals[3][4].
1D Acquisition (
H and C): Acquire the H spectrum (e.g., 500 MHz) to identify the highly deshielded aromatic protons (C2, C4, C8). Acquire the C spectrum (125 MHz) to identify the core carbons.
2D Homonuclear Acquisition (TOCSY/COSY): Run H,H-TOCSY to isolate continuous spin systems within the substituted aromatic rings, separating the quinoline core signals from peripheral substituents[4].
2D Heteronuclear Acquisition (HSQC & HMBC):
Run H,C-HSQC to map direct one-bond proton-carbon couplings.
Run H,C-HMBC to observe long-range (2- to 3-bond) couplings. This is the critical step for linking peripheral functional groups (e.g., triazoles or phenyl rings) to the quaternary carbons of the quinoline scaffold[1][3].
Purpose: To determine the absolute 3D spatial arrangement and crystalline packing.
Crystallization: Dissolve the purified compound in a minimal amount of a binary solvent system (e.g., dichloromethane/ethanol). Allow for slow solvent evaporation at room temperature over 3–7 days to yield high-quality single crystals[9].
Mounting & Data Collection: Select a crystal with optimal dimensions (e.g.,
) and mount it on a CCD diffractometer. Utilize graphite-monochromated MoK radiation (). Causality note: MoK is chosen over CuK to minimize X-ray absorption effects in densely packed aromatic systems[7].
Structure Solution & Refinement: Solve the crystal structure using direct methods (e.g., SHELXS-97). Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on
. Locate hydrogen atoms in calculated positions using a riding model[7].
Quantitative Data Summarization
The following tables synthesize the expected analytical benchmarks for quinoline derivatives, serving as a reference for data validation.
Table 1: Characteristic NMR Chemical Shifts for Quinoline Scaffolds
Nucleus
Typical Chemical Shift (, ppm)
Structural Assignment
Causality / Significance
H
7.50 – 8.90
Aromatic protons (C2–C8)
Deshielded due to the aza-aromatic ring current and the strong electronegativity of the nitrogen atom[1][6].
C
149.0 – 155.0
C2, C4, C8a (adjacent to N)
Highly deshielded due to the direct inductive electron-withdrawing effect of the pyridine-like nitrogen[6].
C
120.0 – 135.0
C3, C5, C6, C7, C4a
Standard aromatic carbons; highly sensitive to electron-donating or withdrawing peripheral substituents[1].
N
~ 280 – 300 (ref. NH)
Quinoline core nitrogen
Unambiguously confirms the aza-heterocycle; shifts significantly upon protonation or metal coordination[3][4].
Table 2: Typical HRMS Fragmentation Pathways for Quinoline Cores
Precursor Ion
Characteristic Fragment
Mass Loss (Da)
Mechanistic Pathway
27.01
Expulsion of hydrogen cyanide (HCN) via ring contraction, a hallmark of aza-aromatic stability[5].
(EI)
27.01
Radical cation fragmentation typical in electron ionization modes[5].
Variable
Cleavage of labile peripheral substituents (e.g., halogens, esters) prior to core rupture[7].
Workflow Visualization
The logical progression of the structural elucidation process is mapped below. This workflow ensures that no structural assignment is made in isolation.
Workflow for the structural elucidation of novel quinoline compounds.
Conclusion
The structural elucidation of novel quinoline compounds cannot be treated as a mere checklist of analytical techniques. It is a rigorous, causality-driven exercise in molecular logic. By integrating the exact compositional data from HRMS, the topological connectivity from multidimensional NMR, and the spatial reality provided by SC-XRD, researchers create a self-validating loop. This comprehensive approach guarantees the structural integrity of quinoline derivatives, laying a flawless foundation for subsequent structure-activity relationship (SAR) studies and downstream drug discovery.
References
Title: Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. Source: NIH/PMC. URL:[Link]
Title: Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Source: MDPI. URL:[Link]
Title: Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. Source: DOI.org. URL:[Link]
Title: Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. Source: IJSDR. URL: [Link]
Title: Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Source: NIH/PMC. URL:[Link]
Title: Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Source: RSC Publishing. URL:[Link]
Title: Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Source: MDPI. URL: [Link]
Title: Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies. Source: NIH/PMC. URL:[Link]
Title: Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Source: ResearchGate. URL: [Link]
Title: Characterization of crude extracts of Ancistrocladus heyneanus stem using high performance liquid chromatography/mass spectrometry and NMR spectroscopy. Source: CABI Digital Library. URL:[Link]
using 6-(methylsulfonyl)quinoline-3-carboxylic acid in cancer cell lines
Application Note: Utilizing 6-(Methylsulfonyl)quinoline-3-carboxylic Acid as a Core Scaffold for ALDH1A1-Targeted Cancer Stem Cell Inhibitors Executive Summary Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical metabolic...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilizing 6-(Methylsulfonyl)quinoline-3-carboxylic Acid as a Core Scaffold for ALDH1A1-Targeted Cancer Stem Cell Inhibitors
Executive Summary
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical metabolic enzyme overexpressed in cancer stem cells (CSCs). By detoxifying intracellular aldehydes and mitigating oxidative stress, ALDH1A1 drives chemoresistance and tumor recurrence in ovarian, pancreatic, and breast cancers. Targeting this enzyme requires highly selective, cell-permeable small molecules.
This application note details the utilization of 6-(methylsulfonyl)quinoline-3-carboxylic acid (CAS 1956366-84-9) as an optimal chemical scaffold for developing potent ALDH1A1 inhibitors. As a Senior Application Scientist, I have structured this guide to provide a comprehensive, self-validating workflow—from chemical derivatization to 3D spheroid disruption and intracellular target engagement—enabling researchers to effectively evaluate these derivatives in aggressive cancer cell lines like MIA PaCa-2 and OV-90.
Mechanistic Rationale: The Quinoline Scaffold in ALDH1A1 Inhibition
Expertise & Experience: The selection of the 6-(methylsulfonyl)quinoline-3-carboxylic acid scaffold is driven by precise structural biology. Crystallographic studies of the ALDH1A1 enzyme reveal a distinct, highly hydrophobic substrate-binding pocket. The quinoline core acts as a rigid bioisostere for the natural aldehyde substrates. Crucially, the 6-methylsulfonyl group projects deep into a specific sub-pocket, establishing vital hydrogen bonds with residues unique to the ALDH1A1 isoform, thereby guaranteeing selectivity over off-target isoforms like ALDH2 or ALDH3A1 .
However, the bare scaffold containing a free 3-carboxylic acid exhibits poor cellular permeability. The carboxylic acid serves as a versatile synthetic handle; converting it into various bulky amides (e.g., using spiro-amines) fine-tunes the compound's lipophilicity, transforming an impermeable precursor into a potent, orally bioavailable drug candidate (such as NCT-505) capable of inducing CSC apoptosis.
Trustworthiness: A robust drug discovery protocol must be a self-validating system. Biochemical potency must translate to cellular target engagement, which must subsequently translate to phenotypic efficacy. The following step-by-step methodologies form a complete validation cascade.
Fig 2: Self-validating experimental workflow for evaluating quinoline-based ALDH1A1 inhibitors.
Causality: Because the free carboxylic acid of the starting material is ionized at physiological pH, it cannot passively diffuse across the cancer cell membrane. Amide coupling is mandatory to generate an active, cell-permeable inhibitor .
Dissolve 6-(methylsulfonyl)quinoline-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to activate the carboxylic acid into a reactive ester.
Add the desired secondary amine (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) (1.2 eq).
Stir the reaction mixture at room temperature for 2 hours until complete consumption of the starting material (monitor via LC-MS).
Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography to yield the active inhibitor.
Protocol 3.2: 2D Cellular Efficacy via High-Content Aldefluor Assay
Causality: To confirm that the synthesized derivative successfully crosses the membrane and inhibits intracellular ALDH1A1, we utilize the Aldefluor assay in MIA PaCa-2 (pancreatic) or OV-90 (ovarian) cells, which natively overexpress the target.
Seed MIA PaCa-2 cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.
Treat cells with a serial dilution (10 µM to 1 nM) of the synthesized quinoline derivative for 2 hours.
Add the Aldefluor reagent (BODIPY-aminoacetaldehyde, BAAA).
Logic: Active intracellular ALDH1A1 converts BAAA into BODIPY-aminoacetate (BAA⁻), which is trapped inside the cell and fluoresces green. Inhibition of ALDH1A1 prevents this conversion, directly reducing fluorescence.
Incubate for 45 minutes at 37°C.
Wash cells with Aldefluor assay buffer containing an efflux inhibitor.
Quantify intracellular green fluorescence using a high-content imaging system to calculate the cellular IC₅₀.
Protocol 3.3: 3D Spheroid Disruption Assay
Causality: 2D monolayers fail to mimic the hypoxic, nutrient-deprived tumor microenvironment that drives CSC enrichment. 3D spheroids are strictly dependent on ALDH1A1 activity for survival and structural integrity, making this the definitive phenotypic assay for CSC-targeted therapies.
Seed OV-90 cells at 1,000 cells/well in an ultra-low attachment (ULA) 96-well round-bottom plate in serum-free CSC media (DMEM/F12 supplemented with EGF, bFGF, and B27).
Centrifuge the plate at 1,000 rpm for 5 minutes to promote initial cell aggregation.
Incubate for 72 hours to allow tight spheroid formation.
Treat spheroids with the quinoline derivative (e.g., 1 µM and 5 µM) or vehicle (DMSO).
Monitor spheroid volume and integrity every 48 hours for 10 days using brightfield microscopy.
On Day 10, assess cell viability using CellTiter-Glo 3D (Promega) by measuring ATP-dependent luminescence.
Protocol 3.4: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Causality: Phenotypic disruption in 3D spheroids could theoretically be caused by off-target chemotoxicity. CETSA explicitly proves that the quinoline derivative physically binds to ALDH1A1 inside the living cell by measuring the thermal stabilization of the target protein upon ligand binding .
Treat intact OV-90 cells with 10 µM of the quinoline derivative or DMSO for 1 hour at 37°C.
Aliquot cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.
Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen.
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured and precipitated proteins.
Collect the soluble supernatant and resolve proteins via SDS-PAGE.
Perform Western blotting using an anti-ALDH1A1 primary antibody.
Logic: The compound-bound ALDH1A1 will remain folded and soluble at higher temperatures compared to the DMSO control, resulting in a quantifiable rightward shift of the melting curve (ΔTm).
Data Presentation & Interpretation
Quantitative data from the validation cascade should be structured to highlight the structure-activity relationship (SAR) and phenotypic translation. Below is a representative data summary demonstrating how derivatization of the 6-(methylsulfonyl)quinoline-3-carboxylic acid scaffold translates to cellular efficacy.
Compound
Modifications at 3-Position
Enzymatic ALDH1A1 IC₅₀ (nM)
Cellular Aldefluor IC₅₀ (nM)
3D Spheroid Disruption
CETSA ΔTm (°C)
Scaffold (CAS 1956366-84-9)
Free Carboxylic Acid
>10,000
N/A (Impermeable)
None
N/A
Derivative A
1-Methylpiperazine Amide
45
120
Moderate
+3.2
Derivative B (NCT-505 analog)
Spiro-amine Amide
7
18
Complete
+6.5
Table 1: SAR progression from the impermeable carboxylic acid scaffold to highly active, cell-permeable amide derivatives.
References
Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. Journal of Medicinal Chemistry.[Link]
Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Quinoline-3-Carboxylic Acids
This Application Note is structured to guide researchers through the nuanced method development for Quinoline-3-Carboxylic Acids , a class of compounds exhibiting zwitterionic behavior that often complicates chromatograp...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide researchers through the nuanced method development for Quinoline-3-Carboxylic Acids , a class of compounds exhibiting zwitterionic behavior that often complicates chromatographic separation.
[1]
Introduction & Chemical Context
Quinoline-3-carboxylic acids are critical scaffolds in medicinal chemistry, serving as the core structure for fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin) and novel anticancer agents.
The Chromatographic Challenge
The analysis of these compounds is notoriously difficult due to their amphoteric nature . The molecule contains:
Acidic Domain: A carboxylic acid at position 3 (pKa
3.0 – 4.0).
Basic Domain: A heterocyclic nitrogen within the quinoline ring (and often secondary amines in derivatives), which is protonated at acidic pH.
The "Tailing" Phenomenon:
On standard silica-based C18 columns, the protonated nitrogen interacts electrostatically with residual, ionized silanol groups (
) on the stationary phase.[1] This secondary interaction causes severe peak tailing, retention time instability, and poor resolution.
This protocol details a Silanol-Blocking / Ion-Suppression Strategy to overcome these challenges, ensuring symmetrical peaks and high reproducibility.
Method Development Strategy (The "Why")
To achieve a robust separation, we must control the ionization state of both the analyte and the stationary phase.
A. Column Selection: The "End-Capping" Imperative
Standard silica columns are unsuitable. You must use a Type B (High Purity) Silica column with extensive end-capping.
Recommended: C18 (Octadecyl) with high carbon load (>15%).
Alternative: Phenyl-Hexyl phases offer unique
selectivity for the quinoline ring, useful when separating structural isomers.
B. Mobile Phase Engineering
pH Control (The Critical Variable): We utilize a low pH (2.5 – 3.0).
) are largely protonated (), rendering them neutral and reducing cation-exchange interactions.
The "Sacrificial Base" (Silanol Blocker):
Triethylamine (TEA): We add TEA to the mobile phase.[4] TEA is a stronger base than the quinoline nitrogen; it preferentially binds to any remaining active silanol sites, effectively "masking" the column surface from the analyte.
Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ).
References
International Conference on Harmonisation (ICH). (2005).[8] Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
Journal of Chromatography A. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid.
[Link]
Phenomenex. (2025). HPLC Troubleshooting Guide: Peak Tailing and Mobile Phase pH.
[Link]
Agilent Technologies. (2022). Control pH During Method Development for Better Chromatography.
[Link]
Application Note: Antimicrobial Evaluation of 6-(Methylsulfonyl)quinoline-3-carboxylic Acid
Executive Summary This guide details the experimental protocols for utilizing 6-(methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956366-84-9) in antimicrobial drug discovery. As a structural analog of the fluoroquinolo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the experimental protocols for utilizing 6-(methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956366-84-9) in antimicrobial drug discovery. As a structural analog of the fluoroquinolone class, this scaffold replaces the traditional 6-fluorine atom with a methylsulfonyl group (
). This substitution alters the electronic density and lipophilicity of the pharmacophore, making it a critical probe for Structure-Activity Relationship (SAR) studies targeting bacterial DNA gyrase and Topoisomerase IV.
Key Applications:
SAR Profiling: Evaluating the bioisosteric replacement of 6-F with 6-SO2Me.
Gyrase Inhibition Assays: Mechanistic validation of the quinolone core.
Fragment-Based Drug Design: Use as a core scaffold for N-1 and C-7 derivatization.
Chemical Context & Mechanism of Action
The Quinolone Pharmacophore
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is the prerequisite for antibacterial activity. The 3-carboxylate and 4-keto groups form a critical chelating bridge with the
ions in the active site of Type II topoisomerases.
Traditional Quinolones: A fluorine at position 6 (e.g., Ciprofloxacin) improves cell penetration and gyrase affinity.
6-Methylsulfonyl Analog: The sulfone group is a strong electron-withdrawing group (EWG), similar to fluorine, but possesses significantly different steric bulk and hydrogen-bonding potential. Testing this molecule helps determine if the 6-F is essential for binding or solely for metabolic stability.
Mechanism of Action (MOA) Pathway
The molecule functions by stabilizing the DNA-enzyme cleavage complex, leading to double-strand breaks and bacterial cell death.
Figure 1: Mechanism of Action. The compound traps the gyrase-DNA complex, preventing religation.
Experimental Protocols
Compound Preparation & Solubility Management
Critical Challenge: Quinoline-3-carboxylic acids exhibit poor aqueous solubility and can precipitate in cation-rich media (Muller-Hinton Broth), leading to false-negative MIC results.
Objective: Confirm the target is DNA Gyrase and not a general membrane toxicant.
Method:
Use a cell-free E. coli Gyrase Supercoiling Kit.
Reaction Mix: 35 µL containing Assay Buffer, Relaxed Plasmid pBR322, and E. coli Gyrase (2 U).
Treatment: Add 1 µL of compound (various concentrations).
Incubation: 30 minutes at 37°C.
Termination: Add Stop Buffer (SDS/Proteinase K).
Analysis: Run on 1% agarose gel.
Active Drug: DNA remains relaxed (single band at top).
Inactive Drug: DNA becomes supercoiled (migrates faster, lower band).
Screening Cascade & Decision Logic
This workflow diagram illustrates the decision process when evaluating this specific scaffold.
Figure 2: Screening Cascade. Logical flow from solubility check to lead optimization.
References
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standards. [Link]
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]
Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. [Link]
Navigating the Labyrinth: A Researcher's Guide to Efficacy Testing of Novel Quinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, a versatile framework that forms the backbone of numerous drugs with a wide array of pharmacological activities, including antimalarial, anticancer...
Author: BenchChem Technical Support Team. Date: March 2026
The quinoline scaffold is a privileged structure in medicinal chemistry, a versatile framework that forms the backbone of numerous drugs with a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The adaptability of the quinoline ring allows for extensive chemical modifications, enabling the fine-tuning of a compound's therapeutic efficacy and pharmacokinetic profile.[2] This guide provides a comprehensive, in-depth protocol for the preclinical evaluation of novel quinoline-based drug candidates, from initial in vitro screening to conclusive in vivo efficacy studies.
The journey of a drug candidate from the bench to the bedside is a meticulous process, demanding a structured and logical progression of experiments. This application note is designed to guide researchers, scientists, and drug development professionals through this intricate path, ensuring scientific integrity and maximizing the potential for success.
The Strategic Funnel: A Preclinical Evaluation Workflow
The preclinical testing of quinoline derivatives follows a hierarchical, multi-stage process. This workflow is designed to systematically de-risk candidates by evaluating their efficacy, safety, and pharmacokinetic profile. It commences with high-throughput in vitro assays to rapidly assess biological activity and culminates in resource-intensive in vivo studies to validate efficacy in a whole-organism context.[2]
Caption: A streamlined preclinical workflow for evaluating quinoline derivatives.
Part 1: Foundational In Vitro Efficacy and Toxicity Assessment
The initial phase of evaluation focuses on establishing the fundamental biological activity and safety profile of the synthesized quinoline derivatives. These assays are crucial for identifying potent compounds and eliminating those with unfavorable characteristics early in the process.[3]
Cytotoxicity: The First Gatekeeper
Before assessing therapeutic efficacy, it is paramount to determine the inherent toxicity of the compounds to mammalian cells. This is a critical step to distinguish between targeted therapeutic effects and non-specific cell death.[4]
A. MTT Assay for Cell Viability
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6]
Assay
Principle
Endpoint
Interpretation
MTT
Mitochondrial reductase activity
Formazan concentration (absorbance)
Higher absorbance correlates with higher cell viability.
LDH
Release of cytosolic LDH from damaged cells
LDH activity (absorbance)
Higher absorbance correlates with higher cytotoxicity.[6]
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for attachment.[3]
Compound Treatment: Treat cells with serial dilutions of the quinoline derivatives for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[3]
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.[3]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]
Target-Based Screening: Hitting the Bullseye
Many quinoline derivatives exert their therapeutic effects by inhibiting specific enzymes.[1] Target-based assays are essential for quantifying the potency and selectivity of these interactions.
A. Enzyme Inhibition Assays
These assays directly measure the effect of a compound on the activity of a purified enzyme. The choice of assay depends on the enzyme class and the nature of the substrate and product. Universal inhibitor screening assays, such as those that detect nucleotide products like ADP or AMP, can be applied to a wide range of enzyme classes, including kinases and ATPases.[7]
Reaction Setup: In a 96-well plate, combine the purified enzyme, its substrate (e.g., a peptide and ATP for a kinase), and varying concentrations of the quinoline derivative in an appropriate reaction buffer.
Initiation and Incubation: Initiate the reaction (e.g., by adding ATP) and incubate at the optimal temperature for the enzyme for a predetermined time.
Detection: Stop the reaction and quantify the product formation. This can be done using various methods, such as fluorescence, luminescence, or radioactivity, depending on the assay design.
Data Analysis: Calculate the percentage of enzyme inhibition relative to a no-inhibitor control and determine the IC50 value.
Cellular Target Engagement: Confirming the Hit in a Physiological Context
Verifying that a compound binds to its intended target within a living cell is a critical validation step.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement in a physiological environment.[9]
Principle of CETSA: The binding of a ligand (the quinoline derivative) to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[9]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[8]
Cell Treatment: Treat intact cells with the quinoline derivative at various concentrations and incubate to allow for cell penetration and target binding.
Heat Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
Cell Lysis: Lyse the cells to release the intracellular proteins.
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or ELISA.
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Part 2: Advancing to In Vivo Efficacy Models
Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their efficacy and safety in a whole-organism context.[2] The choice of animal model is critical and depends on the therapeutic indication.
Pharmacokinetic (PK) Studies: Understanding the Drug's Journey
Before efficacy testing, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.[11][12] These studies determine the drug's bioavailability, half-life, and tissue distribution, which are crucial for designing effective dosing regimens in efficacy studies.[13][14]
PK Parameter
Description
Importance
Bioavailability (F%)
The fraction of an administered dose that reaches systemic circulation.
Determines the effective dose.
Half-life (t1/2)
The time required for the drug concentration in the body to decrease by half.
Influences dosing frequency.
Volume of Distribution (Vd)
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Indicates the extent of drug distribution into tissues.
Clearance (CL)
The rate at which a drug is removed from the body.
Determines the maintenance dose rate required to achieve a steady-state concentration.
Efficacy Studies in Disease-Relevant Animal Models
The ultimate test of a drug candidate's potential is its ability to produce a therapeutic effect in a relevant animal model of the disease.
A. Anticancer Efficacy: Xenograft Models
For anticancer quinoline derivatives, subcutaneous xenograft models in immunodeficient mice are a standard for in vivo efficacy testing.[15][16]
Protocol 4: Murine Xenograft Model for Cancer [16]
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Treatment: Randomize the mice into treatment and control groups. Administer the quinoline derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only. A positive control group treated with a standard-of-care chemotherapy agent is often included.[16]
Efficacy Evaluation: Measure tumor volume at regular intervals using calipers. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).[16]
Data Analysis: Plot tumor growth curves for each group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
B. Antimalarial Efficacy: Murine Malaria Models
For antimalarial quinoline derivatives, rodent malaria models are widely used for preclinical efficacy assessment.[17][18] The Peters' 4-day suppressive test is a standard method.[17]
Protocol 5: Peters' 4-Day Suppressive Test in a Murine Malaria Model
Infection: Infect mice with a suitable Plasmodium species, such as Plasmodium berghei.[18]
Treatment: Begin treatment with the quinoline derivative 2-4 hours post-infection and continue for four consecutive days.
Parasitemia Monitoring: On day 5 post-infection, collect blood smears from the tail vein of each mouse.
Data Analysis: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy. Calculate the percent suppression of parasitemia compared to an untreated control group.
Conclusion: A Pathway to Discovery
The experimental design for testing the efficacy of quinoline derivatives is a systematic and rigorous process. By following a logical progression from broad in vitro screening to focused in vivo efficacy studies, researchers can efficiently identify and validate promising new therapeutic agents. The protocols and principles outlined in this guide provide a robust framework for navigating the complexities of preclinical drug development, ultimately contributing to the discovery of novel medicines to address unmet medical needs.
References
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023). Oriental Journal of Chemistry. Available at: [Link]
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. (2025). PubMed. Available at: [Link]
Animal models of efficacy to accelerate drug discovery in malaria | Parasitology. (2013). Cambridge University Press. Available at: [Link]
The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery - Preprints.org. (2025). Preprints.org. Available at: [Link]
Quinoline antimalarials: mechanisms of action and resistance - PubMed. (n.d.). PubMed. Available at: [Link]
The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. (2011). National Institutes of Health. Available at: [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). National Center for Biotechnology Information. Available at: [Link]
Animal Models of Plasmodium Infection and Malaria - Miguel Prudêncio. (n.d.). Miguel Prudêncio. Available at: [Link]
Drug Efficacy Testing in Mice - PMC - NIH. (n.d.). National Institutes of Health. Available at: [Link]
Animal models of efficacy to accelerate drug discovery in malaria - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025). RSC Publishing. Available at: [Link]
Current status of experimental models for the study of malaria - PMC. (n.d.). National Institutes of Health. Available at: [Link]
The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024). Agilex Biolabs. Available at: [Link]
Small Molecules and their Impact in Drug Discovery - Mantell Associates. (n.d.). Mantell Associates. Available at: [Link]
New Models for Testing Melanoma Drugs and Vaccines. (2019). Melanoma Research Alliance. Available at: [Link]
Lost in translation: animal models and clinical trials in cancer treatment - WBI Studies Repository. (2014). WBI Studies Repository. Available at: [Link]
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022). National Institutes of Health. Available at: [Link]
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Dove Press. Available at: [Link]
Quinoline derivative and their pharmacological & medicinal potential - ScienceScholar. (2022). ScienceScholar. Available at: [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024). Bio-protocol. Available at: [Link]
The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. (n.d.). Taylor & Francis Online. Available at: [Link]
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Taylor & Francis Online. Available at: [Link]
Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures. (2024). PharmaFeatures. Available at: [Link]
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.). Pelago Bioscience. Available at: [Link]
Design, Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design | Bentham Science Publishers. (2021). Bentham Science Publishers. Available at: [Link]
Cytotoxicity Assays: How We Test Cell Viability - YouTube. (2025). YouTube. Available at: [Link]
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. (2006). PubMed. Available at: [Link]
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays - Frontiers. (2022). Frontiers. Available at: [Link]
Introduction to small molecule drug discovery and preclinical development - Frontiers. (n.d.). Frontiers. Available at: [Link]
Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery - BellBrook Labs. (2025). BellBrook Labs. Available at: [Link]
Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025). ACS Publications. Available at: [Link]
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE. Available at: [Link]
In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed. (2025). PubMed. Available at: [Link]
Enzyme Target and Screening - Creative BioMart. (n.d.). Creative BioMart. Available at: [Link]
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Publishing. (2022). RSC Publishing. Available at: [Link]
Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives - IJSDR. (n.d.). IJSDR. Available at: [Link]
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities - Pandawa Institute Journals. (2025). Pandawa Institute Journals. Available at: [Link]
(PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - ResearchGate. (2025). ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Quantitative Characterization of Sulfonyl-Based Pharmacophores
Executive Summary & Pharmacophore Context
Sulfonyl compounds (
) represent a cornerstone of medicinal chemistry, manifesting in diverse therapeutic classes including sulfonamide antibacterials, sulfonylurea antidiabetics, and vinyl sulfone covalent inhibitors. Their biological activity spans three distinct mechanistic modalities:
Ion Channel Modulation: Allosteric gating regulation (e.g., Sulfonylurea receptor blockade).
This guide provides validated protocols for characterizing these specific modalities, moving beyond generic screening to precise kinetic and functional determination.
Biochemical Assays: Reversible Enzyme Inhibition
Target Class: Sulfonamides (e.g., Acetazolamide, Methazolamide)
Primary Target: Carbonic Anhydrase (CA) Isoforms (hCA I, II, IX, XII)
While the physiological substrate of CA is
, the hydration reaction () is too rapid for standard microplate readers. We utilize the Esterase Activity Surrogate Assay , exploiting the enzyme's ability to hydrolyze p-nitrophenyl acetate (pNPA).
Protocol A: Colorimetric Esterase Kinetic Assay
Principle: CA hydrolyzes pNPA to p-nitrophenol (yellow) and acetate.[1] Inhibition is measured by the reduction in absorbance slope at 405 nm.
Validation: Acetazolamide (
against hCA II) serves as the positive control.
Reagents & Buffer Preparation:
Assay Buffer: 50 mM Tris-SO
, pH 7.4. Note: Avoid chloride buffers (Tris-HCl) as is a weak inhibitor of some CA isoforms, potentially skewing data.
Substrate: 3 mM pNPA in DMSO (freshly prepared).
Enzyme: Recombinant hCA II (final conc. 10–20 nM).
Step-by-Step Workflow:
Dilution: Prepare serial dilutions of the sulfonyl compound in Assay Buffer (keep DMSO < 5% final).
Pre-incubation: Add 10
L of compound and 20 L of enzyme to 150 L buffer in a 96-well clear plate. Incubate for 15 min at 25°C to establish equilibrium.
Initiation: Add 20
L of 3 mM pNPA substrate using a multichannel pipette.
Detection: Immediately monitor Absorbance (405 nm) every 15 seconds for 10 minutes (Kinetic Mode).
Analysis: Calculate the initial velocity (
) from the linear portion of the curve (first 2–3 mins).
Data Analysis:
Fit data to the Cheng-Prusoff equation to derive
:
Critical Check: Ensure spontaneous hydrolysis of pNPA (blank without enzyme) is subtracted.
channels, causing membrane depolarization and insulin secretion. Patch-clamp is the gold standard but low throughput.[2] For screening, we use Membrane Potential Dyes (FLIPR) .[3]
Protocol C: FLIPR Membrane Potential Assay
Principle: Bis-oxonol dyes increase fluorescence upon membrane depolarization (channel closure).
Cell Line: HEK293 stably expressing SUR1/Kir6.2 or INS-1E beta-cells.
Critical Failure Point: Standard nutrient broths (LB, Nutrient Agar) contain high levels of thymidine and p-aminobenzoic acid (PABA). PABA competes directly with sulfonamides, while thymidine bypasses the folate blockade, rendering the drug inactive in vitro despite potency.
Protocol D: Validated MIC Determination
Media: Use Mueller-Hinton Broth (MHB) .
Requirement: Must be "Thymidine/Thymine reduced" or supplemented with lysed horse blood (contains thymidine phosphorylase).
Inoculum:
CFU/mL (Standardize to 0.5 McFarland).
Endpoint: Sulfonamides are bacteriostatic. The endpoint is often "80% inhibition" rather than total clearance.
Synergy Check: Often tested in combination with Trimethoprim (1:5 ratio) to assess synergistic blockade of the folate pathway.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Singh, J., et al. (2011). The covalent targetome of vinyl sulfone pharmacophores. Journal of the American Chemical Society.[5] Link
developing in vitro assays for 6-(methylsulfonyl)quinoline-3-carboxylic acid
Application Note: Development of In Vitro Assays for 6-(methylsulfonyl)quinoline-3-carboxylic acid Introduction & Therapeutic Context 6-(methylsulfonyl)quinoline-3-carboxylic acid is a synthetic small molecule structural...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Development of In Vitro Assays for 6-(methylsulfonyl)quinoline-3-carboxylic acid
Introduction & Therapeutic Context
6-(methylsulfonyl)quinoline-3-carboxylic acid is a synthetic small molecule structurally homologous to Kynurenic Acid (KYNA) , an endogenous neuroactive metabolite.[1] In drug discovery, this scaffold is primarily investigated for its ability to modulate the Kynurenine Pathway , specifically as an inhibitor of Kynurenine Aminotransferase II (KAT II) .[2]
Elevated levels of KYNA in the brain are associated with schizophrenia and cognitive deficits due to KYNA's antagonism of NMDA and
7-nicotinic acetylcholine receptors.[3] Therefore, inhibiting KAT II—the enzyme responsible for KYNA synthesis in the brain—is a validated therapeutic strategy to lower KYNA levels and restore glutamatergic/cholinergic signaling.
This guide details the development of a robust screening cascade, moving from biochemical enzymatic assays to functional cell-based models.
Physicochemical Characterization (Pre-Assay)
Before initiating biological assays, the compound's physicochemical properties must be validated to prevent false negatives due to precipitation.
Solubility: The methylsulfonyl group enhances polarity compared to the bare quinoline scaffold, but the carboxylic acid moiety implies pH-dependent solubility.
Stock Preparation: Dissolve in 100% DMSO to 10 mM.
Assay Buffer Compatibility: Ensure final DMSO concentration is
(v/v) in enzymatic assays to avoid denaturing recombinant KAT II.
Primary Biochemical Assay: KAT II Enzymatic Inhibition[1]
Objective: Quantify the potency (IC50) of the compound against recombinant human KAT II (rhKAT II).
Principle: KAT II catalyzes the transamination of L-Kynurenine (L-KYN) to Kynurenic Acid (KYNA) using
-ketoglutarate (-KG) as a co-substrate and Pyridoxal-5'-phosphate (PLP) as a cofactor.[1] The product, KYNA, is naturally fluorescent, allowing for a sensitive, label-free readout.
Protocol Workflow
Reagents:
Buffer: 50 mM Tris-HCl (pH 7.4), 0.05% BSA, 1 mM DTT.
Enzyme: Recombinant human KAT II (final conc. 20 nM).
Detection: Read Fluorescence (Ex: 344 nm / Em: 398 nm) on a multimode reader (e.g., EnVision or PHERAstar).
Senior Scientist Insight:
"Many commercial KAT II assays fail because they omit the pre-incubation step. KAT II inhibitors often exhibit slow-binding kinetics. A 15-minute pre-incubation ensures equilibrium is reached before the catalytic cycle begins, providing a more accurate IC50."
Cell-Based Functional Assay: KYNA Production in Astrocytes
Objective: Verify target engagement and membrane permeability in a cellular context.
Cell Model: Primary Rat Astrocytes or U-87 MG (Glioblastoma) cells, which endogenously express KAT II.
Protocol Workflow
Step-by-Step Procedure:
Seeding: Plate U-87 MG cells at 20,000 cells/well in a 96-well plate. Incubate 24h.
Media Exchange: Replace growth media with Hank’s Balanced Salt Solution (HBSS) containing 2 mM L-Kynurenine (substrate challenge).
Treatment: Add test compound (dose-response).
Incubation: Incubate for 4 hours at 37°C.
Supernatant Harvest: Transfer 50
L of supernatant to a new black plate.
Quantification: Add 50
L of 1 M Glycine buffer (pH 10) to the supernatant to maximize fluorescence quantum yield of the secreted KYNA.
Readout: Measure Fluorescence (Ex 344/Em 398 nm). Normalize to total protein (BCA assay) or cell viability (CellTiter-Glo) to rule out cytotoxicity.
Mechanism of Action & Assay Logic (Visualization)
The following diagram illustrates the enzymatic pathway and the specific intervention point of 6-(methylsulfonyl)quinoline-3-carboxylic acid.
Caption: Schematic of the KAT II enzymatic reaction. The inhibitor blocks the transamination of L-Kynurenine, preventing the formation of the fluorescent product Kynurenic Acid.
Specificity & Orthogonal Profiling
Since the quinoline-3-carboxylic acid scaffold mimics the glutamate receptor antagonist Kynurenic Acid, it is critical to ensure the compound does not directly block NMDA or AMPA receptors, which would confound the therapeutic intent (which is to reduce endogenous antagonism).
Recommended Counter-Screen:
Assay: Radioligand Binding Assay (Membrane preparations from rat cortex).
Ligand: [3H]-MDL 105,519 (Glycine site of NMDA) or [3H]-AMPA.
Acceptance Criteria: IC50 for KAT II should be
-fold lower (more potent) than IC50 for NMDA/AMPA binding.
References
Jayawickrama, G.S., et al. (2018). "Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters."[4] PLoS ONE, 13(4): e0196404.[4] [4]
Sierakowski, B., et al. (2021). "Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation." International Journal of Molecular Sciences, 22(24): 13327.
Rossi, F., et al. (2004). "The kynurenine pathway: a major target for new neuroprotective and anti-inflammatory drugs." Journal of Medicinal Chemistry. (Contextual grounding for Quinoline-3-carboxylic acid scaffold).
BenchChem Technical Data. "Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives."
Application Note: Derivatization of 6-(methylsulfonyl)quinoline-3-carboxylic acid for Enhanced Biological Activity
Abstract & Strategic Rationale The quinoline-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, distinct from the classic 4-oxo-quinoline antibiotics (fluoroquinolones). The specific i...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Rationale
The quinoline-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, distinct from the classic 4-oxo-quinoline antibiotics (fluoroquinolones). The specific incorporation of a 6-(methylsulfonyl) group provides a unique electronic and steric handle. The sulfone moiety (
) is a strong electron-withdrawing group (EWG) that enhances the metabolic stability of the aromatic ring by blocking oxidative metabolism at the 6-position (a common metabolic soft spot). Furthermore, it increases the acidity of the C-3 carboxylic acid and alters the dipole moment of the scaffold, potentially improving binding affinity in polar pockets of targets such as Protein Kinase CK2 (anticancer) or DNA Gyrase (antibacterial).
This guide details the derivatization of 6-(methylsulfonyl)quinoline-3-carboxylic acid (referred to herein as 6-MSQ-3CA ) to generate a library of bioactive analogs. We focus on two primary vector modifications:
C-3 Amidation: To probe the "Hinge Region" binding in kinases or improve lipophilicity for bacterial permeation.
Heterocycle Bioisosterism: Conversion of the acid to a 1,3,4-oxadiazole to improve metabolic half-life and membrane permeability.
Chemical Space & SAR Logic
The biological activity of 6-MSQ-3CA is governed by three interaction zones. Understanding these allows for rational derivatization.
Structure-Activity Relationship (SAR) Map
Figure 1: SAR Logic for 6-MSQ-3CA. The C-3 acid is the primary vector for library expansion, while the 6-sulfonyl group modulates the electronic environment of the core.
Objective: Synthesize a library of C-3 amides to probe steric tolerance and improve cell permeability.
Mechanism: The electron-deficient nature of the quinoline ring (due to the 6-sulfonyl group) can make the carboxylic acid less nucleophilic. Therefore, we utilize HATU , a potent coupling agent that generates a reactive active ester species (At-ester).
Activation: In a dried reaction vial, dissolve 6-MSQ-3CA (0.2 mmol) in anhydrous DMF (2 mL). Add DIPEA (0.6 mmol) and stir at room temperature (RT) for 5 minutes.
Coupling: Add HATU (0.24 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to ensure formation of the activated ester.
Amine Addition: Add the specific amine (0.24 mmol) dropwise.
Reaction: Seal the vial and stir at RT for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
Note: If the amine is an aniline (aromatic amine), heating to 50°C may be required due to lower nucleophilicity.
Work-up:
Dilute reaction mixture with EtOAc (15 mL).
Wash sequentially with saturated NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Synthesis of 1,3,4-Oxadiazole Bioisosteres
Objective: Replace the carboxylic acid with a 1,3,4-oxadiazole ring. This maintains the planar geometry and H-bond acceptor capability but removes the ionizable proton, often improving oral bioavailability.
Workflow Diagram
Figure 2: Synthetic pathway for converting the acid scaffold into a 1,3,4-oxadiazole pharmacophore.
Step-by-Step Methodology:
Esterification: Reflux 6-MSQ-3CA in dry methanol with catalytic H₂SO₄ for 6 hours. Evaporate solvent and neutralize to obtain the methyl ester.
Hydrazide Formation: Dissolve the methyl ester (1.0 eq) in Ethanol (10 mL/mmol). Add Hydrazine hydrate (5.0 eq, excess). Reflux for 8–12 hours.
Observation: A precipitate often forms upon cooling; this is the acyl hydrazide. Filter and wash with cold ethanol.
Cyclization (One-Pot):
Mix the Acyl Hydrazide (1.0 eq) with a substituted carboxylic acid (1.0 eq) (the "R" group provider) in POCl₃ (Phosphorus Oxychloride, 5 mL/mmol).
Caution: POCl₃ is corrosive. Perform in a fume hood.
Reflux at 100°C for 4–6 hours.
Quenching: Pour the cooled reaction mixture onto crushed ice/water slowly with stirring. Neutralize with solid Na₂CO₃ to pH 7.
Isolation: Filter the solid precipitate (the oxadiazole). Recrystallize from Ethanol/DMF.
Data Analysis & Validation Standards
For every derivative synthesized, the following validation metrics are mandatory to ensure scientific integrity.
QC Table Template
Analytical Method
Parameter
Acceptance Criteria
Purpose
¹H NMR (400 MHz)
Integration
± 10% of theoretical
Confirm structure & purity.
LC-MS (ESI)
[M+H]⁺ Peak
Present, dominant
Confirm molecular weight.
HPLC
Purity (UV 254nm)
> 95%
Biological assay requirement.
Appearance
Physical State
Crystalline solid
Amorphous solids may indicate solvent trapping.
Key Spectral Features (Expected)
¹H NMR: The 6-methylsulfonyl group appears as a distinct singlet around δ 3.2–3.4 ppm (integrated for 3H).
Quinoline Protons: Look for the C-2 proton singlet (highly deshielded, ~δ 9.2–9.4 ppm) and the C-4 proton singlet (~δ 8.8–9.0 ppm). The coupling of H-7 and H-8 will be an AB doublet or multiplet depending on resolution.
References
Musiol, R., et al. (2006). "Quinoline-based compounds as privileged structures in anticancer drug discovery." Expert Opinion on Drug Discovery. Link (Context: Quinoline scaffold utility).
Syniugin, A. R., et al. (2016).[1] "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Context: CK2 inhibition by 3-carboxylic acids).
El-Sayed, O. A., et al. (2002).[2] "Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents." Archiv der Pharmazie. Link (Context: Antimicrobial activity of the scaffold).
Gao, W., et al. (2013).[3] "Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives." Heterocyclic Communications. Link (Context: Synthetic methodology for 3-COOH quinolines).
ChemScene. "8-(Methylsulfonyl)quinoline-3-carboxylic acid Product Page." (Used for CAS verification of analogous sulfonyl-quinoline structures). Link
use of 6-(methylsulfonyl)quinoline-3-carboxylic acid as a chemical probe
Application Note: 6-(Methylsulfonyl)quinoline-3-carboxylic Acid as a Chemical Probe in Metalloenzyme and Dehydrogenase Inhibitor Discovery Executive Summary & Rationale In the landscape of early-stage drug development, t...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 6-(Methylsulfonyl)quinoline-3-carboxylic Acid as a Chemical Probe in Metalloenzyme and Dehydrogenase Inhibitor Discovery
Executive Summary & Rationale
In the landscape of early-stage drug development, the identification of high-quality chemical starting points is critical. 6-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956366-84-9) serves as a highly specialized, low-molecular-weight chemical probe utilized primarily in Fragment-Based Drug Discovery (FBDD) [1]. While larger, fully optimized quinoline derivatives (such as the clinical candidate Brequinar) are used as advanced therapeutic leads, this specific fragment provides a highly efficient, modular starting point for mapping the active sites of critical metabolic enzymes, most notably Dihydroorotate Dehydrogenase (DHODH) [3].
Rather than acting as a blunt instrument, this probe is deployed to elucidate binding pocket topographies, allowing researchers to rationally design larger molecules that selectively starve rapidly dividing cells of pyrimidine nucleotides.
Structural & Mechanistic Profiling
The architecture of 6-(methylsulfonyl)quinoline-3-carboxylic acid is deliberately designed to offer three distinct pharmacophoric features, each serving a specific causal role in target engagement:
Quinoline Core : Provides essential hydrophobic and
stacking interactions. In the context of DHODH, this core intercalates with aromatic residues in the ubiquinone-binding tunnel (e.g., Phe98), anchoring the molecule in place.
3-Carboxylic Acid : Acts as a critical electrostatic anchor. It mimics natural substrate binding by forming a robust salt bridge with basic residues (such as Arg136 in DHODH). In other targets like Prolyl Hydroxylase Domains (PHDs), this moiety can participate in the bidentate chelation of the active site Fe
ion.
6-Methylsulfonyl Group : This is the defining feature of this specific probe. The highly polar, hydrogen-bond-accepting methylsulfonyl moiety improves aqueous solubility (lowering LogP) while precisely targeting hydrogen bond donors deeper in the binding cleft, such as Thr63 or Tyr356 in DHODH[4]. This directional hydrogen bonding is a proven mechanism to increase target residence time.
Caption: Mechanism of DHODH inhibition by the quinoline probe blocking pyrimidine synthesis.
Fragment-Based Drug Discovery (FBDD) Workflow
Because 6-(methylsulfonyl)quinoline-3-carboxylic acid is a fragment, it typically exhibits lower initial affinity (high micromolar IC
) but exceptionally high Ligand Efficiency (LE). The workflow below outlines how to utilize this probe as a foundational building block to generate high-affinity leads.
Caption: Fragment-based drug discovery workflow for optimizing the quinoline-3-carboxylic acid probe.
Core Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes built-in quality control measures to prevent false positives—a common pitfall when working with low-affinity fragments.
Protocol A: Target Engagement via Thermal Shift Assay (TSA)
Causality : TSA measures the thermodynamic stability of a protein. When the chemical probe binds to the folded state of the target enzyme, it stabilizes the protein complex, shifting its melting temperature (
) higher. SYPRO Orange dye is utilized because its fluorescence is heavily quenched in an aqueous environment but increases exponentially when it binds to the exposed hydrophobic core of an unfolding protein.
Step-by-Step Methodology :
Reagent Preparation : Dilute recombinant human DHODH to a final concentration of 2
M in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Add SYPRO Orange dye to a final concentration of 5X.
Probe Addition : Dispense 1
L of 6-(methylsulfonyl)quinoline-3-carboxylic acid (10 mM stock in DMSO) into the reaction wells. Causality: The final DMSO concentration must be kept 5% to prevent solvent-induced protein denaturation [2].
Thermal Cycling : Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/second using a Real-Time PCR machine, continuously monitoring fluorescence (Ex: 490 nm / Em: 530 nm).
Self-Validation & QC :
Negative Control: DMSO-only wells must yield a consistent baseline
. If the baseline fluorescence is high at 25°C, the protein is pre-denatured or aggregated, invalidating the run.
Positive Control: A known high-affinity inhibitor (e.g., Brequinar) must yield a
4.0°C.
Protocol B: DCIP-Coupled DHODH Enzymatic Assay
Causality : DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, transferring electrons to ubiquinone (CoQ) in the mitochondrial membrane. To measure this in vitro, we utilize decylubiquinone (a soluble CoQ analog) and 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. As DCIP is reduced, it loses its blue color. The rate of absorbance decay at 600 nm is directly proportional to enzyme activity. The chemical probe competitively binds the ubiquinone site, slowing the color change.
Step-by-Step Methodology :
Buffer Optimization : Prepare Assay Buffer (50 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100). Causality: Triton X-100 is critical; it prevents the highly hydrophobic decylubiquinone from precipitating and suppresses non-specific, promiscuous aggregation-based inhibition by the fragment probe.
Probe Dilution : Prepare a 10-point, 3-fold serial dilution of the probe in 100% DMSO.
Enzyme Pre-incubation : Mix 10 nM DHODH with the probe dilutions in a 96-well clear-bottom plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction Initiation : Add the substrate mix to achieve final concentrations of 1 mM L-DHO, 100
M decylubiquinone, and 60 M DCIP.
Kinetic Read : Immediately read absorbance at 600 nm every 30 seconds for 15 minutes.
Self-Validation & QC :
Blank Control: A "No Enzyme" well must be included to account for the auto-reduction of DCIP.
Substrate Control: A "No DHO" well ensures the reaction is strictly substrate-dependent.
Z'-Factor: Calculate the Z'-factor using the positive and negative controls. A value
0.6 confirms the assay is robust enough to accurately quantify fragment-level inhibition.
Quantitative Data Presentation
Table 1: Physicochemical & Computational Properties of the Probe [1][2]
Table 2: Expected Assay Validation Metrics for DHODH Inhibition
Metric
Threshold for Validation
Interpretation
| Assay Z'-Factor |
0.60 | Ensures high signal-to-noise ratio for reliable IC generation. |
| Positive Control | 4.0 °C | Confirms the target protein is actively folding and engaging ligands. |
| Probe IC Range | 10 M - 500 M | Typical range for a raw fragment; indicates a valid starting point for SAR. |
| Hill Slope () | 0.8 - 1.2 | A slope near 1.0 confirms a 1:1 stoichiometric binding mechanism. |
References
Taylor & Francis. "A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction". Source: Synthetic Communications. URL:[Link]
ResearchGate. "An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate". Source: ResearchGate Publications. URL:[Link]
Method
Comprehensive Application Note: LC-MS/MS Quantification of 6-(Methylsulfonyl)quinoline-3-carboxylic Acid in Biological Matrices
Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Human and Preclinical Plasma (K₂EDTA) Analytical Platform: UHPLC-ESI-MS/MS Executive Summary & Mechanistic Ration...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals
Matrix: Human and Preclinical Plasma (K₂EDTA)
Analytical Platform: UHPLC-ESI-MS/MS
Executive Summary & Mechanistic Rationale
6-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956366-84-9) is a highly functionalized heterocycle frequently utilized as a critical building block and pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors and antiviral agents [1]. Accurate quantification of this compound in biological matrices is essential for characterizing pharmacokinetic (PK) and toxicokinetic (TK) profiles during preclinical and clinical development.
Designing a robust bioanalytical method requires a deep understanding of the molecule's physicochemical properties. The compound features two distinct ionizable groups:
Quinoline Nitrogen (Basic): pKa ~4.5–5.0.
Carboxylic Acid (Acidic): pKa ~2.0–3.0.
At physiological pH (7.4), the molecule exists predominantly as an anion. To achieve high-sensitivity LC-MS/MS quantification, we must manipulate these ionization states during sample preparation and chromatography.
The Causality of Method Design
Sample Preparation (Mixed-Mode Cation Exchange - MCX): Standard protein precipitation (PPT) often leaves residual phospholipids that cause severe matrix effects (ion suppression) in the mass spectrometer. By acidifying the plasma sample to pH ~1.5 using phosphoric acid, we fully protonate the quinoline nitrogen (forming a cation) and neutralize the carboxylic acid. This allows the analyte to bind strongly to the sulfonic acid groups of an MCX solid-phase extraction (SPE) sorbent. Because the binding is ionic, we can aggressively wash the sorbent with 100% methanol to remove neutral lipids and phospholipids without eluting the analyte. Elution is then triggered by a basic organic solvent, which neutralizes the quinoline nitrogen and releases the target molecule.
Chromatography & Ionization: A sub-2 µm C18 column is paired with an acidic mobile phase (0.1% Formic Acid, pH ~2.7). This keeps the quinoline nitrogen protonated, facilitating excellent positive electrospray ionization (ESI+) efficiency, while partially protonating the carboxylic acid to ensure adequate hydrophobic retention on the stationary phase.
Internal Standard (IS): Stable Isotope-Labeled (SIL) analog (e.g., Analyte-d₃) to optimally correct for matrix effects and extraction recovery variance [2].
Preparation of Standards and Quality Controls (QCs)
Stock Solutions: Prepare primary stock solutions of the analyte and IS at 1.0 mg/mL in DMSO to ensure complete dissolution of the methylsulfonyl moiety.
Spiking Solutions: Dilute the stock in 50:50 MeOH:Water to create working solutions.
Calibration Curve: Spike working solutions into blank K₂EDTA plasma to yield a dynamic range of 1.00 to 1000 ng/mL .
QC Samples: Prepare QCs at 1.00 (LLOQ), 3.00 (Low), 400 (Mid), and 800 (High) ng/mL.
Step-by-Step Sample Extraction Workflow (MCX SPE)
To ensure a self-validating and reproducible extraction, follow this protocol precisely:
Aliquot: Transfer 100 µL of plasma sample (Blank, Standard, QC, or Unknown) into a 96-well collection plate.
IS Addition: Add 20 µL of IS working solution (e.g., 500 ng/mL) to all wells except matrix blanks. Vortex for 30 seconds.
Acidification: Add 100 µL of 2% H₃PO₄ in water to each well. Vortex for 1 minute. (Critical Step: Ensures complete protonation of the quinoline ring).
SPE Conditioning: Condition the MCX plate with 400 µL MeOH, followed by 400 µL 0.1% FA in water.
Loading: Load the acidified samples onto the MCX plate. Apply low vacuum (approx. 2–3 in Hg) to allow dropwise loading (1 mL/min).
Wash 1 (Aqueous): Wash with 400 µL of 0.1% FA in water to remove salts and polar endogenous compounds.
Wash 2 (Organic): Wash with 400 µL of 100% MeOH to remove neutral lipids and hydrophobic interferences. Apply high vacuum to dry the sorbent.
Elution: Elute the analyte and IS into a clean collection plate using 2 × 200 µL of 5% NH₄OH in MeOH.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).
Detection is performed on a triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-XS) equipped with an ESI source operating in positive multiple reaction monitoring (MRM) mode.
Mechanistic Note on Fragmentation: The precursor ion [M+H]⁺ is observed at m/z 252.0. The primary fragmentation pathway for quinoline-3-carboxylic acids typically involves the neutral loss of CO₂ (44 Da) or H₂O+CO (46 Da). Additionally, the methylsulfonyl group is prone to cleavage, resulting in a loss of SO₂CH₃ (79 Da).
Table 2: MRM Transitions and Compound-Dependent Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
DP / Cone (V)
CE (eV)
Dwell Time (ms)
6-(Methylsulfonyl)quinoline-3-carboxylic acid
252.0
208.0 (Quantifier)
60
25
50
6-(Methylsulfonyl)quinoline-3-carboxylic acid
252.0
173.0 (Qualifier)
60
35
50
IS (Analyte-d₃)
255.0
211.0
60
25
50
(Note: DP = Declustering Potential; CE = Collision Energy. Values should be optimized per specific instrument).
Method Validation Framework
To ensure the method acts as a self-validating system, it must be rigorously evaluated against the FDA's Bioanalytical Method Validation Guidance for Industry (2018) [3]. The validation lifecycle guarantees that the analytical system is stable, selective, and reproducible.
Caption: Bioanalytical method validation lifecycle ensuring regulatory compliance and data integrity.
Validation Acceptance Criteria & Expected Data
Selectivity: Blank matrix from 6 independent sources must show no interfering peaks >20% of the LLOQ response.
Linearity: R² ≥ 0.990 using a 1/x² weighting factor.
Accuracy & Precision: Inter- and intra-batch precision (%CV) must be ≤15% (≤20% at LLOQ). Accuracy (%Bias) must be within ±15% (±20% at LLOQ) [3].
Gotchev, D., et al. (2024). Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid (AB-161), a Novel Orally Available and Liver-Centric HBV RNA Destabilizer. Journal of Medicinal Chemistry.[Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]
Technical Notes & Optimization
Troubleshooting
overcoming solubility issues with quinoline-3-carboxylic acids
Welcome to the Application Scientist Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when working with Quinoline-3-Carboxylic Acids (Q3CAs...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when working with Quinoline-3-Carboxylic Acids (Q3CAs) . Whether you are developing novel fluoroquinolone antibiotics, kinase inhibitors, or antimalarial agents, overcoming the poor aqueous solubility of the Q3CA pharmacophore is a critical step in ensuring reliable assay data and bioavailability.
This guide is designed to move beyond basic troubleshooting. We will explore the physicochemical causality behind these solubility issues and provide field-proven, self-validating protocols to resolve them.
Section 1: The Physicochemical Root of the Problem
To effectively solubilize a compound, we must first understand why it resists dissolution. Q3CAs suffer from poor aqueous solubility due to two primary mechanistic factors:
High Crystal Lattice Energy: The planar, fused aromatic bicyclic ring system of the quinoline core allows for tight molecular packing via strong
stacking interactions. Breaking this lattice requires significant thermodynamic energy.
Zwitterionic/Amphoteric Nature: Q3CAs contain both a basic quinoline nitrogen and an acidic 3-carboxylic acid group. At physiological pH (pH 6.0–8.0), these molecules often exist as zwitterions. This net-zero charge state minimizes ion-dipole interactions with the aqueous solvent, driving the compound to precipitate out of solution1[1].
Selecting the right solubilization strategy depends entirely on your downstream application. Below is a quantitative summary of the most effective approaches for Q3CAs:
Strategy
Mechanistic Rationale
Expected Solubility Increase
Best Suited For
Primary Limitation
pH Adjustment (Salt Formation)
Protonation of the basic amine or deprotonation of the carboxylate to create a charged, hydrophilic species.
10x – 100x
In vitro biochemical assays tolerant to pH shifts; API processing.
Unsuitable for strictly neutral cell-based assays.
Co-solvents (e.g., DMSO, PEG400)
Lowers the dielectric constant of the medium, disrupting hydrophobic lattice interactions.
Encapsulates the hydrophobic quinoline core within a hydrophilic oligosaccharide shell.
Up to 900x
In vivo dosing; neutral aqueous biological assays.
Requires careful optimization of host-guest stoichiometry.
Data Note: Complexation of the Q3CA enrofloxacin with 2-hydroxypropyl-
-cyclodextrin (HP--CD) has been shown to improve aqueous solubility by up to 916-fold2[2].
Section 3: Step-by-Step Methodologies
Every protocol utilized in drug development must be a self-validating system. The following methodologies include built-in validation steps to ensure your compound is truly dissolved, not merely suspended as micro-precipitates.
Protocol A: pH-Shift Solubilization & In-Situ Salt Formation
Causality: Lowering the pH below the
of the quinoline nitrogen (typically ~4.0-5.0) forces protonation, generating a highly soluble cationic salt .
Determine
: Calculate the exact of your specific Q3CA's basic nitrogen.
Buffer Selection: Prepare an acidic buffer (e.g., 50 mM citrate or acetate) adjusted to at least 1.5 pH units below the calculated basic
.
Dissolution: Accurately weigh the Q3CA powder and add the acidic buffer to achieve the desired target concentration.
Energy Addition: Sonicate the mixture in a water bath for 10 minutes at 37°C. The mechanical energy disrupts the crystal lattice, while the acidic environment stabilizes the dissolved ions.
Self-Validation Step: Measure the optical density (OD) of the solution at 600 nm using a spectrophotometer. A reading of
confirms complete dissolution without light-scattering micro-precipitates.
Protocol B: HP-
-CD Inclusion Complexation
Causality: HP-
-CD provides a hydrophobic inner cavity that shields the lipophilic quinoline core from water, while its hydroxyl-rich exterior maintains hydrogen bonding with the aqueous solvent 2[2].
Prepare Host Solution: Dissolve HP-
-CD in deionized water to create a 20% (w/v) stock solution.
Add Guest Compound: Add the Q3CA powder to the HP-
-CD solution at a 1:1 to 1:2 molar ratio (Drug:CD).
Thermodynamic Equilibration: Stir the suspension continuously at room temperature for 48 hours. Complexation is a thermodynamic process; rushing this step will result in incomplete encapsulation.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved Q3CA.
Self-Validation Step: Perform HPLC-UV analysis on the filtrate against a known standard curve to quantify the exact concentration of the solubilized Q3CA inclusion complex.
Section 4: Troubleshooting FAQs
Q1: I dissolve my Q3CA in DMSO at 10 mM without issue, but it precipitates immediately when added to my cell culture media. How do I prevent this?A1: You are experiencing "DMSO shock." This occurs because the compound's concentration exceeds its kinetic solubility limit when the organic solvent is rapidly diluted in water3[3]. To prevent this:
Dropwise Addition: Add the DMSO stock dropwise while actively vortexing the aqueous buffer to prevent localized high concentrations.
Pre-warming: Pre-warm the aqueous media to 37°C before adding the DMSO stock to provide the thermodynamic energy needed to keep the compound in solution.
Q2: My Q3CA requires a strictly neutral pH for an enzymatic assay, ruling out salt formation. What is the most reliable alternative?A2: If pH adjustment is prohibited, HP-
-CD complexation (Protocol B) is the gold standard. Unlike organic co-solvents (which can denature sensitive enzymes or disrupt lipid bilayers), cyclodextrins generally preserve enzyme activity while keeping the hydrophobic substrate in solution2[2].
Q3: How do I know if my compound has formed a true salt or just a physical mixture during API processing?A3: A true salt will exhibit a distinct shift in its physicochemical properties. For routine lab validation, a simple pH-solubility profile test (observing a drastic solubility drop as pH approaches the
) confirms salt behavior. For rigorous API validation, X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) must be used to confirm a unique crystalline lattice .
Section 5: Experimental Workflows & Mechanisms
Decision tree for selecting a Q3CA solubility enhancement method.
Mechanism of Q3CA solubility enhancement via HP-β-CD inclusion.
References
Formation of inclusion complex of enrofloxacin with 2-hydroxypropyl-
troubleshooting guide for quinoline synthesis reactions
Introduction Welcome to the Quinoline Synthesis Technical Support Center. This guide addresses the most frequent failure modes in the construction of the quinoline core—a privileged scaffold in antimalarial, antiviral, a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Quinoline Synthesis Technical Support Center. This guide addresses the most frequent failure modes in the construction of the quinoline core—a privileged scaffold in antimalarial, antiviral, and anticancer therapeutics.
Our analysis divides troubleshooting into three "Modules" corresponding to the primary mechanistic classes: acid-catalyzed condensation (Skraup/Doebner-Miller), thermal cyclization (Conrad-Limpach/Knorr), and condensation-cyclization (Friedländer/Combes).
Module 1: The Skraup & Doebner-Miller Interface
Core Mechanism: Acid-catalyzed Michael addition of aniline to an in-situ generated
-unsaturated carbonyl (acrolein), followed by electrophilic aromatic substitution.
Critical Issue: "The reaction exotherm was uncontrollable/violent."
Diagnosis: This is the classic Skraup failure mode. The dehydration of glycerol to acrolein is endothermic, but the subsequent Michael addition and cyclization are highly exothermic. If acrolein accumulates before reacting, it triggers a runaway event.
Troubleshooting Protocol:
Q: Did you add the acid first?
Correction: Never add sulfuric acid to the aniline/glycerol mix without a moderator. The acid triggers rapid acrolein formation.
Critical Issue: "The product is a solid black tar block."
Diagnosis: Polymerization of acrolein or oxidative degradation of the aniline due to localized overheating.
Optimization Steps:
Dilution: Use 50-60% sulfuric acid rather than concentrated if the aniline is electron-rich.
The "Sulfo-Mix" Technique: Premix the acid and nitrobenzene (oxidant) separately, then add to the aniline/glycerol mixture to prevent localized high concentrations of oxidant [2].
Module 2: Regioselectivity (Conrad-Limpach vs. Knorr)
Core Mechanism: Condensation of aniline with
-ketoesters.[5][6] The outcome is strictly controlled by temperature (Kinetic vs. Thermodynamic control).
Critical Issue: "I synthesized the 2-hydroxy isomer (2-quinolone) instead of the 4-hydroxy isomer."
Diagnosis: You operated under Kinetic Control (Knorr conditions) rather than Thermodynamic Control (Conrad-Limpach conditions).
Technical Explanation:
Low Temp (<140°C): Aniline attacks the ester carbonyl (more reactive electrophile). This forms an amide, which cyclizes to 2-hydroxyquinoline.
High Temp (>250°C): The amide formation is reversible. At high heat, the aniline attacks the ketone carbonyl (higher activation energy). This forms an imine (Schiff base), which cyclizes irreversibly to 4-hydroxyquinoline [3].
Optimization Table: Selecting the Right Conditions
Parameter
Knorr Synthesis (Kinetic)
Conrad-Limpach (Thermodynamic)
Target Product
2-Hydroxyquinoline (2-Quinolone)
4-Hydroxyquinoline (4-Quinolone)
Initial Step
Attack on Ester
Attack on Ketone
Intermediate
-ketoanilide
-aminoacrylate (Schiff Base)
Temperature
100°C - 140°C
> 250°C (Critical)
Solvent
Toluene or Xylene
Mineral Oil or Dowtherm A
Catalyst
Acid trace (optional)
Acid catalyst (HCl) often used for Schiff base step
Pathway Visualization: Kinetic vs. Thermodynamic Divergence
Figure 2: Temperature-dependent divergence in reaction pathways.
Module 3: The Friedländer & Combes Approaches
Core Mechanism: Condensation of o-aminoaryl carbonyls with enolizable ketones.
Critical Issue: "Low yield due to starting material instability."
Diagnosis: In the Friedländer synthesis, o-aminobenzaldehyde is notoriously unstable (prone to self-condensation).
Solution:
In-situ Generation: Do not isolate o-aminobenzaldehyde. Generate it from o-nitrobenzaldehyde (reduction) or o-aminobenzyl alcohol (oxidation) in the presence of the second ketone component [4].
Critical Issue: "Regioselectivity issues with meta-substituted anilines (Combes)."
Diagnosis: When using a meta-substituted aniline, cyclization can occur at the ortho or para position relative to the substituent, leading to isomeric mixtures (5- or 7-substituted quinolines).
Rule of Thumb:
Electron-Donating Groups (EDG) (e.g., -OMe): Direct cyclization para to the EDG (forming the 7-substituted quinoline) due to steric hindrance at the ortho site.
Electron-Withdrawing Groups (EWG) (e.g., -NO2): Deactivate the ring, often requiring stronger acids (Polyphosphoric acid - PPA) and higher temperatures.
Module 4: Purification & Workup (The "Tar" Problem)
Scenario: "My reaction worked, but I have a flask full of black sludge."
Standard Purification Protocol:
Steam Distillation (Critical): Before attempting extraction, steam distill the crude reaction mixture.[3] This removes unreacted nitrobenzene (Skraup) or aniline.
Basification: The residue contains quinoline as a salt (sulfate/chloride). Add 40% NaOH until pH > 10. The free base quinoline will separate as an oil.[2]
Extraction: Extract the oil with diethyl ether or dichloromethane.
Drying: Dry over
(anhydrous).
Vacuum Distillation: Quinoline has a high boiling point (237°C). Distill under reduced pressure to separate it from non-volatile tars [5].
References
Manske, R. H. F.; Kulka, M. (1953). "The Skraup Synthesis of Quinolines". Organic Reactions. 7 : 59–98.[1] Link
Clarke, H. T.; Davis, A. W. (1941).[1] "Quinoline".[1][2][7][8][9][10][11][12][13][14][15] Organic Syntheses, Coll.[1][9][14] Vol. 1, p.478.[1] Link
Organic Chemistry Portal.[9] "Conrad-Limpach Synthesis".[8][10][16] Link
Marco-Contelles, J., et al. (2009). "Friedländer Reaction: A Powerful Strategy for the Synthesis of Heterocycles". Chemical Reviews. Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link
optimizing reaction conditions for the sulfonylation of quinolines
Topic: Optimizing Reaction Conditions for the Sulfonylation of Quinolines Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Introduction: The Strategic Landscape of...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Reaction Conditions for the Sulfonylation of Quinolines
Audience: Researchers, Scientists, and Drug Development Professionals
Role: Senior Application Scientist
Introduction: The Strategic Landscape of Quinoline Sulfonylation
In medicinal chemistry, the introduction of a sulfonyl group onto the quinoline scaffold is a high-value transformation, particularly for developing 5-HT6 receptor antagonists and HIV-1 integrase inhibitors. However, the quinoline ring is electronically schizophrenic: the pyridine ring is electron-deficient, while the benzene ring is electron-rich. This duality makes regiocontrol the primary bottleneck in optimization.
This guide moves beyond basic "recipe following." It is designed to help you troubleshoot the causality of reaction failure—whether it’s a radical stability issue, catalyst deactivation, or a solubility mismatch.
Part 1: Decision Matrix – Selecting the Right Methodology
Before optimizing temperature or stoichiometry, you must validate your mechanistic approach against your target regiochemistry.
Q: Which protocol targets my specific position?
Target Position
Primary Mechanism
Preferred Reagents
Key Constraint
C2
Radical Substitution (Minisci-type)
Sulfonyl chlorides, Na-sulfinates
Requires N-activation (N-oxide or acid).
C3
De Novo Cyclization or Cross-Coupling
Pre-halogenated (3-Br) quinolines
Direct C-H sulfonylation is ineffective. Use Pd-catalyzed cross-coupling.
C4
Radical Addition/EDA Complex
Thiosulfonates, Sulfonyl hydrazides
Often competes with C2; requires specific blocking or directing groups.
C5 / C8
Directed C-H Activation
Aryl sulfonyl chlorides
Requires 8-amino/amido directing group + Metal Catalyst (Cu/Rh).
Part 2: Troubleshooting & Optimization Guides
Scenario A: Targeting C2 (The N-Oxide Route)
Context: You are using the standard "Deoxygenative Sulfonylation" of Quinoline N-oxides.
Q: My reaction stalls at 50% conversion. Adding more sulfonyl chloride doesn't help. Why?Diagnosis: This is likely due to radical quenching or reductant exhaustion .
The Mechanism: The reaction relies on the generation of a sulfonyl radical (
). If you are using a metal-free system (e.g., iodine-catalyzed), the iodine acts as a radical initiator. If oxygen enters the system, it quenches the radical chain.
The Fix:
Degas thoroughly: Sparge solvents with Argon for 15 mins.
Check the Reductant: If using the
system, ensure the diethylamine is fresh. Old amine forms salts that kill the radical initiation.
Switch to Sulfinates: If sulfonyl chloride is unstable, switch to Sodium Sulfinate (
) + Iodine (). Sulfinates are more stable radical precursors in aqueous media.
Q: I am getting a mixture of C2-sulfonylated product and C2-chlorinated byproduct.Diagnosis: Chlorine radical competition.
Cause: When using Sulfonyl Chlorides (
), homolysis can generate both and . In electron-deficient quinolines, recombination is faster.
The Fix: Add a chlorine scavenger or switch to Sodium Sulfinates (which lack the chlorine atom entirely). Alternatively, use a biphasic system (Water/DCE) which solvates the chloride ion away from the organic radical zone.
Context: You are using a Copper-catalyzed method with an 8-aminoquinoline directing group.
Q: I see no product, only starting material, despite using 20 mol% Cu catalyst.Diagnosis: Catalyst poisoning by the directing group.
The Mechanism: The 8-amino group is a bidentate ligand. If the substrate concentration is too high, it saturates the Copper, forming a stable, unreactive bis-ligated complex
.
The Fix:
Dilution: Lower substrate concentration to 0.1 M.
Temperature: Increase to 130°C to promote ligand dissociation.
Add a Co-oxidant: Ensure you are using
or similar to turnover the Cu(I)/Cu(III) cycle.
Part 3: Advanced Protocols (Self-Validating Systems)
Protocol 1: Green Electrochemical C2-Sulfonylation (Gram-Scale)
Why this works: This method uses Deep Eutectic Solvents (DES) as both solvent and electrolyte, eliminating volatile organics and simplifying workup to a water filtration.[1][2]
Why this works: Iodine acts as a mild Lewis acid and radical initiator, activating the sulfinate.
Step-by-Step Workflow:
Mix: Quinoline N-oxide (0.5 mmol), Sodium Sulfinate (1.5 mmol), and
(0.5 equiv) in water (3 mL).
Heat: Stir at 70°C for 4 hours.
Visual Cue: The reaction starts dark purple (Iodine) and fades to pale yellow as the radical chain propagates. If it stays purple, initiation failed (add a trace of TBHP).
Quench: Add sat.
to remove residual iodine.
Extract: EtOAc extraction.
Part 4: Visualizing the Mechanism
Understanding the "Minisci-type" radical pathway is crucial for troubleshooting C2-selectivity.
Caption: Mechanism of C2-Selective Radical Sulfonylation. Note the critical re-aromatization step which requires an oxidant or radical leaving group.
Part 5: Data Summary
Table 1: Comparison of Optimization Parameters
Parameter
Standard Condition
Optimized Condition
Impact on Yield
Solvent
DMSO
Water or DES
+15% (due to "on-water" hydrophobic effect)
Temp
120°C
70-80°C
+10% (Reduced decomposition of sulfonyl radical)
Oxidant
TBHP (excess)
Iodine (catalytic)
+20% (Cleaner profile, less byproduct)
Atmosphere
Air
Argon/N2
+30% (Prevents quenching of R-SO2 radical)
References
Deoxygenative C2-Sulfonylation: "An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides." Molecules, 2022.[3]
Electrochemical Method: "Electrochemical Sulfonylation in Deep Eutectic Solvents to Access 2-Quinoline Sulfones." ChemRxiv, 2023.
Technical Support Center: Advanced Purification Strategies for Quinoline Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate quinoline derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate quinoline derivatives. These privileged pharmacophores—essential in antimalarial, anticancer, and antibacterial drug development—present unique physicochemical challenges. Their basic nitrogen atom, propensity for transition metal coordination, and amphoteric potential often lead to streaking on silica, co-elution of regioisomers, and persistent catalytic contamination.
This guide provides field-proven, causality-driven troubleshooting strategies to ensure the scientific integrity and high purity of your quinoline libraries.
General Purification Decision Tree
Decision tree workflow for the purification of quinoline derivatives.
Section 1: General Troubleshooting & FAQs (Chromatography)
Q1: Why is my quinoline derivative streaking on silica gel, and how do I fix it?Causality: Streaking (or tailing) during normal-phase chromatography is primarily caused by strong hydrogen bonding and Lewis acid-base interactions between the basic quinoline nitrogen (lone pair) and the acidic silanol groups (Si-OH) on the silica gel surface[1]. This leads to irreversible adsorption and broad elution bands.
Solution:
Incorporate a Basic Modifier: The most robust fix is to neutralize the acidic sites on the silica by adding a basic modifier to your mobile phase. Add 0.5% to 2% triethylamine (TEA) or ammonia (7N in methanol) to your eluent (e.g., 9:1:0.1 Hexane:Ethyl Acetate:TEA)[1].
Stationary Phase Substitution: If modifiers fail or degrade your compound, switch to a less acidic stationary phase, such as neutral or basic Alumina, which mitigates these interactions[2].
Q2: How can I separate closely eluting regioisomers of highly lipophilic quinolines?Causality: Normal-phase chromatography struggles to differentiate highly lipophilic regioisomers because their affinities for the nonpolar mobile phase are nearly identical.
Solution: Transition to reverse-phase chromatography (C18). By utilizing a polar mobile phase (e.g., Water/Acetonitrile gradient), the separation relies on subtle differences in the hydrophobic surface area of the regioisomers rather than their polar functional groups[1].
Q3: Acid-base extraction isn't yielding a pure product. What's wrong?Causality: The standard pKa of the conjugate acid of quinoline is approximately 4.85 to 4.90[3]. If your extraction fails, it is usually because the pH of the aqueous phase was not adjusted sufficiently past this pKa threshold, resulting in incomplete ionization.
Solution: Ensure you are operating at least 2 to 3 pH units away from the pKa to guarantee >99% ionization or neutralization.
To extract into the aqueous phase (as a salt): Use 1M HCl to drop the pH to 1–2. The protonated quinolinium ion will partition into the water, leaving neutral organic impurities in the organic phase[4].
To recover the free base: Basify the aqueous layer with NaOH to a pH > 7 (ideally 8-9) to fully deprotonate the quinolinium salt, then extract with dichloromethane (DCM).
Logical flowchart of a standard acid-base extraction for quinolines.
Q4: How do I remove residual palladium from cross-coupled quinoline products?Causality: Quinoline derivatives are often synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The quinoline nitrogen is an excellent ligand for transition metals, causing Pd(II) and Pd(0) species to tightly coordinate to the product, often co-eluting during standard chromatography[5].
Solution: Employ functionalized silica metal scavengers (e.g., SiliaMetS Thiol or Thiourea). These scavengers possess a higher thermodynamic affinity for palladium than the quinoline nitrogen. Adding the scavenger to the dissolved crude product and heating effectively strips the metal, allowing it to be filtered away[6].
Section 4: Standardized Experimental Protocols
Protocol A: Amine-Modified Silica Gel Chromatography for Basic Quinolines
Self-Validating System: Pre-run your TLC plates in the TEA-modified solvent before column loading. If the Rf value shifts or streaking persists on the modified TLC, the column will also fail, allowing you to abort and adjust before committing your crude mixture.
Solvent Preparation: Prepare the mobile phase (e.g., 20% Ethyl Acetate in Hexanes) and add 1% v/v Triethylamine (TEA). Mix thoroughly.
Column Packing: Slurry pack the silica gel using the TEA-modified solvent.
Equilibration: Flush the packed column with at least 3 column volumes (CV) of the modified solvent to fully deactivate the acidic silanol groups.
Sample Loading: Dissolve the crude quinoline in a minimum amount of DCM and carefully load it onto the column head.
Elution: Elute using the modified solvent system, collecting fractions.
Concentration: Pool the product-containing fractions and concentrate under reduced pressure. (Note: Residual TEA can be removed by high vacuum or a quick aqueous wash).
Protocol B: Palladium Scavenging using Functionalized Silica
Self-Validating System: Perform a micro-scale pilot in a 1 mL vial. If the solution color shifts from dark brown/red (Pd-complexed) to pale yellow/colorless after 30 minutes of heating with the scavenger, the thermodynamic exchange is successful, validating the scale-up.
Dissolution: Dissolve the Pd-contaminated quinoline derivative in a polar aprotic solvent (e.g., THF or DMF) to ensure full solubility of the complex.
Scavenger Addition: Add 4 equivalents (relative to the initial Pd catalyst loading) of a silica-supported thiol or thiourea scavenger[6].
Incubation: Stir the suspension vigorously at 60–65 °C for 4 to 12 hours. The elevated temperature increases the kinetic rate of ligand exchange from the quinoline to the scavenger.
Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Wash the filter cake with excess solvent.
Recovery: Concentrate the filtrate in vacuo to yield the palladium-free quinoline derivative (< 5 ppm Pd).
Section 5: Quantitative Data Summaries
Table 1: Recommended Solvent Modifiers and pKa Ranges for Quinolines
Quinoline Substitution Type
Estimated pKa (Conjugate Acid)
Recommended Extraction pH (Aqueous)
Recommended Chromatography Modifier
Unsubstituted Quinoline
4.85 - 4.90
pH < 2 (Salt) / pH > 7 (Free Base)
1% Triethylamine (TEA)
Electron-Donating (e.g., -NH2, -OMe)
5.50 - 6.50
pH < 3 (Salt) / pH > 9 (Free Base)
2% TEA or 1% Ammonia in MeOH
Electron-Withdrawing (e.g., -NO2, -CF3)
2.00 - 3.50
pH < 1 (Salt) / pH > 6 (Free Base)
None or 0.1% TEA
Table 2: Metal Scavenger Efficiency for Quinoline Cross-Coupling Reactions
Scavenger Type
Target Metal State
Optimal Solvent
Temp / Time
Expected Pd Reduction
Silica-Thiol
Pd(II)
THF / DCM
65 °C / 4h
> 98% (often < 5 ppm)
Silica-Thiourea
Pd(0) and Pd(II)
DMF / THF
65 °C / 12h
> 95%
Silica-Amine
Cu(I), Cu(II), Pd(II)
DCM / MeOH
25 °C / 4h
~ 85-90%
References[1] BenchChem. "Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives". Available Here[2] BenchChem. "Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography". Available Here[3] Journal of Drug Delivery and Therapeutics. "The Chemical and Pharmacological Advancements of Quinoline: A Mini Review". Available Here[4] MDPI. "Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents". Available Here[5] ResearchGate. "Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents". Available Here[6] Google Patents (US8354528B2). "Process for making thienopyrimidine compounds". Available Here
Technical Support Center: Enhancing Selectivity of 6-(Methylsulfonyl)quinoline-3-Carboxylic Acid Derivatives
Welcome to the Technical Support Center for drug development professionals working with 6-(methylsulfonyl)quinoline-3-carboxylic acid scaffolds. This guide provides field-proven troubleshooting strategies, mechanistic in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for drug development professionals working with 6-(methylsulfonyl)quinoline-3-carboxylic acid scaffolds. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize the target selectivity of your derivatives—whether you are targeting the acidic tumor microenvironment, specific kinases like CK2, or DNA minor grooves.
Part 1: Structural Rationale & Selectivity Logic
Before troubleshooting specific assays, it is critical to understand the causality behind the scaffold's behavior. The 6-(methylsulfonyl)quinoline-3-carboxylic acid core is not a passive backbone; its functional groups actively dictate pharmacokinetics and target engagement.
The 3-Carboxylic Acid Group: The pKa of this moiety is the primary driver of cancer cell selectivity. By tuning the pKa, the molecule remains unionized in the acidic tumor microenvironment (pH ~6.5), drastically increasing lipid membrane permeability and cellular uptake in cancer cells while minimizing absorption in healthy tissue (pH ~7.4) [1].
The 6-Methylsulfonyl Group: This strongly electron-withdrawing group alters the electron density of the quinoline ring. This modification not only shifts the pKa of the 3-carboxylic acid but also acts as a critical hydrogen bond acceptor when docking into the active site of protein kinase CK2 or the A/T-rich regions of the DNA minor groove [2, 3].
Logical SAR workflow for 6-(methylsulfonyl)quinoline-3-carboxylic acids.
Part 2: FAQs on Chemical Modification & Selectivity Tuning
Q: My derivative shows poor selectivity between cancer (e.g., MCF-7) and non-cancerous (e.g., HEK293) cells. How can I chemically troubleshoot this?A: Poor cellular selectivity usually stems from an unoptimized pKa. If your compound is highly ionized at both pH 6.5 and 7.4, it will not selectively penetrate cancer cells.
Solution: Evaluate the hydrolysis of any ester prodrugs you are using. Literature demonstrates that converting 2-styrylquinoline-3-carboxylates to their free carboxylic acid forms shifts the pKa, allowing the drug to remain nonpolar/unionized specifically in the acidic cancer tissue environment [1]. Calculate the in silico Quantitative Estimation of Drug-Likeness (QED) to ensure your modifications keep the pKa within the 4.5–6.0 range.
Q: I am observing off-target kinase inhibition and failing to selectively inhibit CK2. What structural parameters should I check?A: CK2 has a highly specific, narrow active site. The lack of activity is often explained by the improper positioning of the quinoline heterocycle in the depth of the CK2 ATP-binding pocket [2].
Solution: Ensure that the steric bulk at the 2-position and 4-position does not clash with the hinge region of CK2. Derivatives like 2-aminoquinoline-3-carboxylic acids show submicromolar IC50 values because the 2-amino group forms a critical hydrogen bond, while the 3-carboxylic acid forms a salt bridge with conserved lysine residues [2]. The 6-methylsulfonyl group should be oriented toward the solvent-exposed region or a secondary hydrophilic pocket.
Q: How do I confirm if my compound is acting as a DNA minor groove binder rather than a kinase inhibitor?A: The 2nd position (carbonyl/amino) and the 3-carboxylic acid act as hydrogen bond donors/acceptors for adenine and guanine base pairs [3].
Solution: Perform a fluorescence displacement assay using DAPI or Hoechst 33258 (which specifically bind the A/T minor groove). If your compound displaces the dye, it confirms minor groove binding [3].
Part 3: Quantitative Data & Benchmarks
To evaluate whether your synthesized derivatives are performing optimally, compare your assay results against these established literature benchmarks for quinoline-3-carboxylic acid derivatives.
Compound Class / Modification
Target / Assay
IC50 Range (μM)
pKa Range
Selectivity Index (Cancer vs Normal)
Ester Precursors
MCF-7 / K562
25.0 - 50.0
> 7.0
Low (< 2-fold)
Free 3-Carboxylic Acids
MCF-7 / K562
5.0 - 15.0
4.5 - 5.5
High (> 5-fold)
2-Amino-3-Carboxylic Acids
Protein Kinase CK2
0.65 - 18.2
N/A
High (vs other kinases)
6-SO2Me-3-COOH Derivatives
DNA Minor Groove
2.0 - 10.0
4.8 - 5.2
Moderate
Table 1: Quantitative benchmarks for quinoline-3-carboxylic acid derivatives based on structural modifications [1, 2, 3].
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness in your results, every protocol must include an internal validation mechanism. Below are the step-by-step methodologies for the two most critical workflows.
Causality Check: This assay proves that increased antiproliferative activity is caused by the acidic environment, not just general cytotoxicity.
Cell Seeding: Seed MCF-7 (target) and HEK293 (control) cells in 96-well plates at
cells/well. Incubate for 24 hours at 37°C, 5% CO2.
Media Preparation (The Validation Step): Prepare two sets of culture media. Adjust Set A to pH 6.5 (using lactic acid/HCl to simulate the tumor microenvironment) and Set B to pH 7.4.
Compound Dosing: Treat cells with 6-(methylsulfonyl)quinoline-3-carboxylic acid derivatives (0.1 to 100 μM) in both pH 6.5 and pH 7.4 media.
Incubation & Readout: Incubate for 48 hours. Add 20 μL of MTT solution (5 mg/mL) to each well, incubate for 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.
Self-Validation: Calculate the IC50 for MCF-7 at pH 6.5 vs. pH 7.4. A valid pKa-driven selectivity mechanism must show a significantly lower IC50 at pH 6.5. If the IC50 is identical across pH levels, your compound's pKa is outside the optimal range.
Protocol 2: Protein Kinase CK2 Inhibition Assay
Causality Check: Ensures the quinoline derivative directly outcompetes ATP at the CK2 active site.
Reagent Assembly: Prepare kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT).
Enzyme & Substrate: Add 10 ng of recombinant human CK2 and 100 μM of synthetic CK2 peptide substrate (RRRDDDSDDD).
Inhibitor Addition: Add the quinoline derivative at varying concentrations (0.01 to 50 μM). Crucial: Include Silmitasertib (CX-4945) as a positive control.
Reaction Initiation: Add 10 μM ATP to initiate the reaction. Incubate for 30 minutes at 30°C.
Luminescence Readout: Add Kinase-Glo® reagent to deplete unreacted ATP. Read luminescence.
Self-Validation: The IC50 of CX-4945 must fall within 1-5 nM. If the positive control fails, the ATP concentration or enzyme activity is compromised, invalidating the derivative's results.
Step-by-step experimental workflow for validating target selectivity.
References
Title: Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent
Source: Anti-Cancer Agents in Medicinal Chemistry (2021)
URL: [Link] [1]
Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2016)
URL: [Link] [2]
Title: Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent"
Source: Anti-Cancer Agents in Medicinal Chemistry (2022)
URL: [Link] [3]
Reference Data & Comparative Studies
Validation
validating the biological activity of 6-(methylsulfonyl)quinoline-3-carboxylic acid
Validating the Biological Activity of 6-(Methylsulfonyl)quinoline-3-carboxylic Acid: A Comparative Guide for Pharmacophore Selection As a Senior Application Scientist in early-stage drug discovery, I frequently guide med...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Biological Activity of 6-(Methylsulfonyl)quinoline-3-carboxylic Acid: A Comparative Guide for Pharmacophore Selection
As a Senior Application Scientist in early-stage drug discovery, I frequently guide medicinal chemistry teams through the selection and validation of core building blocks. The quinoline-3-carboxylic acid scaffold is a privileged structure, historically foundational to fluoroquinolone antibiotics and increasingly recognized for its potent inhibition of protein kinases (such as CK2 and c-Met)[1][2].
When functionalizing this core, the choice of the C6 substituent is critical. This guide objectively compares the performance of 6-(methylsulfonyl)quinoline-3-carboxylic acid against common alternatives like 6-fluoro and 6-methoxy derivatives. By examining the causality behind target engagement and outlining self-validating experimental protocols, this guide provides a comprehensive framework for evaluating this pharmacophore in your discovery pipeline.
Mechanistic Rationale: Why the Methylsulfonyl (-SO₂Me) Group?
In rational drug design, substituting a halogen (-F) or an electron-donating group (-OMe) with a methylsulfonyl group (-SO₂Me) fundamentally alters the electronic and steric profile of the quinoline core.
Target Engagement (Enthalpic Gains): The -SO₂Me moiety is a potent hydrogen-bond acceptor. When targeting the ATP-binding pocket of kinases or the polar side pockets of enzymes like COX-2, the sulfone oxygens can engage in strong directional hydrogen bonds with backbone amides or basic residues (e.g., Lysine/Arginine)[3]. This often results in a lower dissociation constant (
) and prolonged target residence time compared to the lipophilic but non-directional 6-fluoro analog.
Metabolic Stability: The 6-methoxy group is notoriously susceptible to CYP450-mediated O-dealkylation, leading to rapid phase I clearance. The strongly electron-withdrawing -SO₂Me group resists oxidative metabolism, effectively shielding the quinoline ring and improving the human liver microsome (HLM) half-life.
Solubility: The high polarity of the sulfone group significantly enhances thermodynamic aqueous solubility, a frequent bottleneck for flat, aromatic quinoline systems.
Comparative Performance Data
To illustrate the biological advantages of the 6-methylsulfonyl scaffold, we evaluate its performance in a prototypical kinase inhibitor optimization campaign (e.g., targeting CK2) compared to standard alternatives.
Scaffold Derivative
Biochemical IC₅₀ (TR-FRET)
Cellular IC₅₀ (NanoBRET)
HLM Half-Life (t₁/₂)
Thermodynamic Solubility (pH 7.4)
6-(Methylsulfonyl)
12 nM
45 nM
>120 min
85 µM
6-Fluoro (-F)
48 nM
110 nM
85 min
15 µM
6-Methoxy (-OMe)
25 nM
180 nM
<20 min
35 µM
Data Interpretation: While the 6-methoxy variant shows reasonable biochemical affinity, its cellular efficacy drops sharply due to rapid metabolic degradation. The 6-(methylsulfonyl) derivative provides the optimal balance of potent target engagement and metabolic stability.
Experimental Validation Workflows
To trust the data, the assay systems must be self-validating. We employ a two-tiered validation strategy: TR-FRET for isolated biochemical affinity and NanoBRET for live-cell target engagement.
Protocol 1: Biochemical Validation via TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) combines the spatial proximity requirement of FRET with time-resolved detection, eliminating short-lived background autofluorescence from the quinoline compounds themselves[4].
Step-by-Step Methodology:
Assay Preparation: Use a black-walled, low-volume 384-well plate to prevent cross-talk. Prepare the 6-(methylsulfonyl)quinoline-3-carboxylic acid derivative in a 10-point dose-response series (starting at 10 µM, 1:3 dilutions) in 4% DMSO assay buffer[5].
Enzyme-Ligand Incubation: Add 5 µL of the compound solution to 10 µL of the target kinase (e.g., CK2 or c-Met) diluted in assay buffer. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
Reaction Initiation: Add 5 µL of an ATP/Fluorescein-labeled peptide substrate mixture. The ATP concentration should be at its apparent
to ensure the assay is sensitive to competitive inhibitors[6]. Incubate for 1 hour.
Detection Mixture Addition: Stop the reaction by adding 20 µL of a detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Terbium (Tb)-labeled phospho-specific antibody[7][8]. Incubate for 30 minutes in the dark.
Ratiometric Readout: Measure the plate using a TR-FRET compatible microplate reader. Excite at 340 nm. Measure emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor).
Data Analysis: Calculate the TR-FRET ratio (Emission 520 / Emission 495). This ratiometric approach is self-validating as it inherently corrects for well-to-well dispensing variability and inner-filter effects[4][8].
Protocol 2: Cellular Target Engagement via NanoBRET
Biochemical assays do not account for cell permeability or intracellular competition with millimolar ATP. The NanoBRET Target Engagement (TE) assay measures the apparent affinity of the compound by competitively displacing a fluorescent tracer from a NanoLuc-kinase fusion protein in living cells[9][10].
Step-by-Step Methodology:
Cell Plating & Transfection: Seed HEK293T cells into a 96-well tissue culture plate. Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours at 37°C, 5% CO₂[10][11].
Tracer Addition: Replace the media with Opti-MEM containing a fixed concentration of a cell-permeable NanoBRET fluorescent tracer (chosen based on the specific kinase)[10][12].
Compound Titration: Add the 6-(methylsulfonyl)quinoline-3-carboxylic acid test compound in a dose-response titration. Include a vehicle control (DMSO) and an untraced control (cells + NanoLuc fusion, no tracer) to determine background luminescence.
Incubation: Incubate the cells for 2 hours at 37°C to allow the compound to penetrate the cell membrane, reach equilibrium, and displace the tracer[11].
Substrate Addition & Readout: Add the NanoBRET Nano-Glo® Substrate and an extracellular NanoLuc inhibitor (to mitigate signal from dead cells, ensuring only live-cell target engagement is measured)[12]. Read the donor emission (460 nm) and acceptor emission (618 nm).
Data Analysis: A decrease in the BRET ratio (618 nm / 460 nm) indicates successful intracellular target engagement. Fit the data to a four-parameter logistic curve to determine the cellular IC₅₀[9][12].
Validation Pipeline Visualization
Below is the logical progression for validating the 6-(methylsulfonyl)quinoline-3-carboxylic acid scaffold, moving from high-throughput biochemical screening to functional cellular assays and ADME profiling.
Caption: Sequential validation workflow for evaluating quinoline-3-carboxylic acid pharmacophores.
References
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. BMG Labtech. Available at:[Link]
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers - DCReport. DCReport. Available at:[Link]
Synthesis of New Compounds Bearing Methyl Sulfonyl Pharmacophore As Selective COX-2 Inhibitor. ResearchGate. Available at:[Link]
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. Available at:[Link]
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central (PMC). Available at:[Link]
Comparative Analysis of 6-(Methylsulfonyl)quinoline-3-carboxylic Acid vs. Established Kinase Inhibitors: Structural and Mechanistic Insights
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The quinoline scaffold is a privileged pharmacoph...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
The quinoline scaffold is a privileged pharmacophore in oncology, serving as the core structure for several FDA-approved multi-receptor tyrosine kinase (RTK) inhibitors. 6-(Methylsulfonyl)quinoline-3-carboxylic acid (6-MSQ-3-CA) (CAS 1956366-84-9) is an emerging, highly functionalized preclinical building block[1]. While not yet a marketed drug, its unique substitution pattern offers medicinal chemists a versatile foundation for developing next-generation kinase inhibitors.
This guide objectively evaluates the structural and physicochemical properties of the 6-MSQ-3-CA scaffold against two gold-standard quinoline-derived kinase inhibitors: [2] and [3]. Furthermore, we provide a self-validating experimental framework for profiling the kinase inhibitory activity of compounds derived from this scaffold.
Structural & Mechanistic Rationale
As an Application Scientist evaluating novel scaffolds, it is critical to understand why specific functional groups are chosen and how they dictate target engagement.
The Quinoline Core (Hinge Binding)
In both established drugs and the 6-MSQ-3-CA scaffold, the quinoline nitrogen acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide NH of the kinase hinge region (e.g., in VEGFR or c-MET)[2][4]. This anchors the molecule within the ATP-binding pocket.
The 6-Methylsulfonyl Substitution vs. 6,7-Dimethoxy Groups
Cabozantinib utilizes a 6,7-dimethoxyquinoline core to occupy the hydrophobic pocket of the kinase domain[2]. In contrast, 6-MSQ-3-CA features a 6-methylsulfonyl group .
Causality for Design: The methylsulfonyl moiety is highly polar and acts as a strong hydrogen bond acceptor. Incorporating this group can significantly lower the LogP (improving aqueous solubility) and allows the molecule to interact with solvent-exposed regions or polar residues near the ribose-binding pocket. This can reduce the off-target lipophilic toxicity often seen with highly hydrophobic inhibitors.
The 3-Carboxylic Acid (The Synthetic Handle)
Both Cabozantinib and Lenvatinib are Type II kinase inhibitors; they utilize carboxamide linkages to extend deep into the DFG-out pocket, locking the kinase in an inactive conformation[2][4].
Causality for Design: The 3-carboxylic acid on 6-MSQ-3-CA is not typically the final pharmacophore. Instead, it serves as an essential synthetic handle. Through standard peptide coupling chemistry, researchers can convert this acid into various complex amides, mimicking the extended structures of Lenvatinib and Cabozantinib to achieve high-affinity Type II inhibition.
Physicochemical & Pharmacokinetic Profiling
To predict the behavior of 6-MSQ-3-CA derivatives in biological systems, we must compare its baseline physicochemical properties against approved therapeutics. The table below highlights how the 6-methylsulfonyl group contributes to a highly favorable Topological Polar Surface Area (TPSA) and LogP for early-stage lead optimization.
To validate the efficacy of derivatives synthesized from the 6-MSQ-3-CA scaffold, a robust, self-validating biochemical assay is required. The ADP-Glo™ Kinase Assay is the industry standard because it directly measures ADP formation, making it universally applicable to any kinase-substrate pair without requiring radioactivity.
Step-by-Step Methodology
Compound Preparation & Serial Dilution:
Action: Dissolve the 6-MSQ-3-CA derivative in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in a 384-well plate.
Causality: Serial dilution ensures a full dose-response curve for accurate IC50 calculation. The final DMSO concentration in the assay must be kept below 1% to prevent solvent-induced enzyme denaturation.
Kinase Reaction Assembly:
Action: Combine the target kinase (e.g., VEGFR2), the specific peptide substrate, and the inhibitor in a buffer containing 1 mM DTT and 0.1% BSA. Initiate the reaction by adding ATP at its apparent
.
Causality: DTT maintains the kinase in an active, reduced state. BSA prevents non-specific binding of the hydrophobic inhibitor to the plastic microplate. Using ATP at its
ensures the assay is highly sensitive to competitive inhibitors binding at the hinge region.
ATP Depletion:
Action: After a 60-minute incubation, add the ADP-Glo™ Reagent and incubate for 40 minutes.
Causality: This reagent actively depletes all unconsumed ATP in the well, eliminating background noise and ensuring that any subsequent signal is strictly derived from the ADP produced by kinase activity.
Luminescence Conversion & Detection:
Action: Add the Kinase Detection Reagent and incubate for 30 minutes. Read the luminescence on a microplate reader.
Causality: This reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction. The resulting light output is directly proportional to kinase activity.
Data Analysis:
Action: Normalize the luminescence data against positive (DMSO only) and negative (no enzyme) controls. Fit the data to a 4-parameter logistic curve to determine the IC50.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating kinase inhibitory activity using the universal ADP-Glo assay.
RTK Signaling Pathway & Inhibitor Intervention
Caption: Mechanism of action for quinoline-based inhibitors targeting RTK-mediated survival and proliferation.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 25102847, Cabozantinib." PubChem.[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9823820, Lenvatinib." PubChem.[Link]
U.S. Food and Drug Administration (FDA). "LENVIMA (lenvatinib) Prescribing Information." AccessData FDA.[Link]
Eisai Inc. "Mechanism of Action (MOA) of LENVIMA." Lenvima HCP Portal.[Link]
Structure-Activity Relationship (SAR) Guide: 6-(Methylsulfonyl)quinoline-3-carboxylic Acid Analogs vs. Traditional Scaffolds
Executive Summary & Rationale The quinoline-3-carboxylic acid core is a "privileged scaffold" in medicinal chemistry. Historically leveraged in antibacterial fluoroquinolones, it has recently emerged as a potent pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The quinoline-3-carboxylic acid core is a "privileged scaffold" in medicinal chemistry. Historically leveraged in antibacterial fluoroquinolones, it has recently emerged as a potent pharmacophore for kinase inhibitors, HIV-1 integrase inhibitors, and viral RNA destabilizers[1, 2].
The introduction of a methylsulfonyl (-SO₂Me) group at the 6-position—utilizing the specific building block 6-(methylsulfonyl)quinoline-3-carboxylic acid (CAS 1956366-84-9) —represents a critical structural evolution. This guide objectively compares the SAR of 6-methylsulfonyl analogs against traditional 6-fluoro and 6-unsubstituted alternatives, focusing on their comparative performance as targeted Protein Kinase CK2 inhibitors in oncology models.
Mechanistic Causality & SAR Logic
In rational drug design, substituting a halogen with a methylsulfonyl group is not merely a steric choice; it fundamentally alters the molecule's electronic landscape and target engagement profile.
Why the 6-Methylsulfonyl Group?
Electronic Modulation (The Causality of Potency): The strong electron-withdrawing nature of the -SO₂Me group (Hammett
= 0.72) significantly lowers the pKa of the 3-carboxylic acid via inductive effects. A lower pKa ensures the carboxylic acid is fully ionized at physiological pH, strengthening the critical salt bridge with the conserved catalytic Lysine (Lys68 in CK2) within the kinase hinge region [1].
Hydrogen Bonding Vectors: Unlike lipophilic halogens (e.g., -F, -Cl), the sulfonyl oxygens act as potent hydrogen bond acceptors. This enables novel, highly directional interactions with solvent-exposed regions or specific backbone amides that halogens cannot achieve.
Metabolic Stability: The bulky, oxidized -SO₂Me group effectively blocks CYP450-mediated oxidation at the vulnerable 6-position, a common metabolic liability in unsubstituted quinolines [3].
Logical relationships mapping 6-position substitutions to biological activity.
Comparative Performance Data
To objectively evaluate the scaffold, we compare a synthesized series of 4-amino-quinoline-3-carboxylic acid derivatives varying strictly at the 6-position.
Table 1: In Vitro SAR and Physicochemical Profiling
Compound
6-Position Substituent
CK2 IC₅₀ (nM)
MCF-7 Cell Viability IC₅₀ (µM)
LogP (Calculated)
pKa (3-COOH)
Analog A
-H (Unsubstituted)
1,250 ± 85
>50
2.8
4.5
Analog B
-F (Fluoro)
480 ± 42
28.4 ± 2.1
3.1
4.2
Analog C
-OMe (Methoxy)
890 ± 65
45.2 ± 3.5
2.7
4.6
Analog D
-SO₂Me (Methylsulfonyl)
45 ± 6
3.2 ± 0.4
1.9
3.8
Data Interpretation:
Analog D (the 6-methylsulfonyl derivative) demonstrates a 10-fold improvement in biochemical potency over the standard 6-fluoro analog (Analog B). The reduced LogP (1.9) improves aqueous solubility, while the lowered pKa (3.8) drives tighter target engagement. This directly translates to superior suppression of the CK2-mediated survival pathway in MCF-7 breast cancer cells.
CK2 signaling pathway and intervention point for 6-SO2Me-quinoline inhibitors.
Self-Validating Experimental Protocols
To ensure trustworthiness and strict reproducibility, the following workflows incorporate internal controls and mathematical validation metrics.
Protocol 1: Synthesis of 6-(Methylsulfonyl)quinoline-3-carboxamides
Causality: Amidation of the 3-carboxylic acid is occasionally required to tune cell permeability or explore deep hydrophobic pockets. We utilize HATU as the coupling reagent because it minimizes racemization and handles sterically hindered amines far better than standard EDC/NHS chemistry [4].
Activation: Dissolve 6-(methylsulfonyl)quinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the highly reactive 7-aza-HOBt ester.
Coupling: Add the desired amine (1.1 eq) dropwise. Stir for 4 hours under an inert N₂ atmosphere.
In-Process Validation (LC-MS): Monitor the reaction via LC-MS. The complete disappearance of the starting material mass (m/z 252.0 [M+H]⁺) and the appearance of the target product mass validates conversion.
Purification: Purify via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).
Self-Validation Check: Ensure final purity is >98% by integrating UV peaks at 254 nm before proceeding to biological assays. Impurities >2% can cause false positives in sensitive kinase assays.
Causality: Radiometric assays are strictly chosen over fluorescence-based assays (like FRET) because quinoline derivatives are inherently fluorescent. Using fluorescence readouts with quinolines often results in severe optical interference and artificially inflated IC₅₀ values.
Reaction Mix: Combine recombinant human CK2 (0.5 ng/µL), substrate peptide (RRRDDDSDDD, 100 µM), and the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) in kinase buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
Initiation: Initiate the reaction by adding 10 µM ATP spiked with 1 µCi[γ-³³P]ATP.
Incubation & Termination: Incubate at 30°C for exactly 20 minutes. Terminate the reaction by spotting 3 µL of the mixture onto P81 phosphocellulose paper.
Washing: Wash the paper 3 times with 0.75% phosphoric acid to remove unreacted ATP. The positively charged paper retains the phosphorylated peptide.
Self-Validation System:
Positive Control: Include Silmitasertib (CX-4945). It must yield an IC₅₀ of 1-5 nM to prove the enzyme is active.
Z'-Factor Calculation: Calculate the Z' factor using DMSO (vehicle) and 10 µM Silmitasertib controls. A Z' > 0.6 mathematically validates the assay's dynamic range and reliability.
Step-by-step experimental workflow for SAR validation and biological screening.
Conclusion
The 6-(methylsulfonyl)quinoline-3-carboxylic acid scaffold provides a distinct, quantifiable advantage over traditional halogenated or unsubstituted quinolines. By lowering the pKa of the pharmacophoric carboxylic acid and providing a unique hydrogen-bonding vector, it significantly enhances kinase inhibition while maintaining a favorable, highly soluble physicochemical profile. For drug development professionals targeting the ATP-binding hinge region of kinases, this building block represents a superior starting point for lead optimization.
References
Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
URL: [Link] [1]
Title: Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid (AB-1
Comparative
Comprehensive Comparison Guide: Validation of Analytical Methods for 6-(methylsulfonyl)quinoline-3-carboxylic acid
As a Senior Application Scientist, developing a robust analytical strategy for complex pharmaceutical intermediates requires moving beyond rote protocol execution. 6-(methylsulfonyl)quinoline-3-carboxylic acid (CAS 19563...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, developing a robust analytical strategy for complex pharmaceutical intermediates requires moving beyond rote protocol execution. 6-(methylsulfonyl)quinoline-3-carboxylic acid (CAS 1956366-84-9) is a highly functionalized molecule featuring a quinoline core, a carboxylic acid moiety, and a polar methylsulfonyl group 1. Because of its structural properties, analytical methods must be meticulously designed to prevent peak distortion and ensure regulatory compliance.
This guide objectively compares two primary analytical modalities—RP-HPLC-UV and LC-MS/MS —and provides self-validating experimental protocols grounded in the updated2[2].
Physicochemical Causality & Method Rationale
To design a method that inherently validates its own performance, we must first analyze the causality between the molecule's structure and its chromatographic behavior:
Carboxylic Acid Moiety (pKa ~3.5–4.5): At a neutral pH, the carboxylic acid ionizes, leading to poor retention and severe peak tailing on hydrophobic C18 columns. Causality: The mobile phase must be buffered to an acidic pH (e.g., pH 2.5) to suppress ionization. Keeping the molecule in its fully protonated (neutral) state maximizes hydrophobic interactions, ensuring sharp, symmetrical peaks []().
Quinoline Chromophore: The extended conjugated π-system of the quinoline ring provides a strong UV absorption maximum. Causality: This allows for highly sensitive and cost-effective routine quantification using a Diode Array Detector (DAD) at 254 nm.
Methylsulfonyl Group: This electron-withdrawing group increases the molecule's polarity. Causality: A carefully optimized ratio of organic modifier (Acetonitrile) to aqueous buffer is required to prevent the analyte from eluting in the void volume.
Objective Comparison: RP-HPLC-UV vs. LC-MS/MS
Selecting the correct analytical platform depends entirely on the Analytical Target Profile (ATP) defined during method development.
Performance Metric
RP-HPLC-UV (Routine Assay & Purity)
LC-MS/MS (Trace Impurity Profiling)
Primary Objective
Bulk API quantification & major impurity screening
Genotoxic & trace impurity detection
Detection Limit (LOD)
~0.1 - 0.5 µg/mL
~0.1 - 1.0 ng/mL
Linearity Range
50% to 150% of target (e.g., 10-100 µg/mL)
1 to 1000 ng/mL
Mobile Phase Additives
Formic acid or phosphate buffer (pH 2.5)
Volatile buffers only (Formic acid, NH₄OAc)
Self-Validation Mechanism
System Suitability Testing (SST) gating
Isotopically Labeled Internal Standard (IS)
Throughput & Cost
High throughput, low operational cost
Moderate throughput, high operational cost
Self-Validating Experimental Protocols
A scientifically rigorous protocol must not rely on post-analysis assumptions; it must actively prevent the generation of invalid data.
Protocol A: RP-HPLC-UV Method (Routine Assay)
Objective: Quantify 6-(methylsulfonyl)quinoline-3-carboxylic acid with a built-in System Suitability Test (SST) as a gatekeeper 3.
Mobile Phase Preparation: Mix 45% Acetonitrile and 55% Water containing 0.1% Formic Acid (v/v). Degas via ultrasonication. Causality: Formic acid ensures a pH of ~2.7, suppressing carboxylic acid ionization without damaging the silica column bed.
Chromatographic Setup: Isocratic elution on a C18 column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Column temperature set to 30°C to reduce mobile phase viscosity and backpressure.
Self-Validating Step (SST): Inject a reference standard solution (50 µg/mL) six times before any sample sequence.
Acceptance Criteria: Resolution (
) > 2.0, Tailing Factor () < 1.5, and Relative Standard Deviation (RSD) of peak areas < 2.0%.
System Logic: If the SST fails, the chromatography data system (CDS) automatically aborts the sequence. This ensures no sample is analyzed under suboptimal conditions.
Execution: Inject 10 µL of sample preparations. Monitor absorbance at 254 nm using a DAD to simultaneously collect peak purity data.
Objective: Detect trace-level degradation products while dynamically correcting for matrix effects.
Sample Preparation: Spike all samples and calibration standards with a constant concentration of an isotopically labeled analog (e.g.,
-labeled 6-(methylsulfonyl)quinoline-3-carboxylic acid) to act as the Internal Standard (IS).
Chromatographic Setup: Gradient elution on a UPLC C18 column (100 x 2.1 mm, 1.7 µm) using 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Self-Validating Step (Ion Suppression Control): In Electrospray Ionization (ESI), co-eluting matrix components can suppress analyte ionization. By using an isotopic IS, any matrix effect suppressing the target analyte will equally suppress the IS. Causality: Because quantification is based on the ratio of Analyte Area to IS Area, the ratio remains constant, making the method self-correcting and inherently accurate.
Execution: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM) to isolate the specific precursor-to-product ion transitions.
ICH Q2(R2) Validation Framework & Mechanistic Proof
To transition these protocols from development to a validated state, they must satisfy the stringent requirements of the 4[4].
Specificity (Peak Purity): Demonstrated via forced degradation (acid, base, peroxide, thermal, and photolytic stress). The DAD peak purity tool must mathematically prove that the purity angle is less than the purity threshold, confirming that no degradation products co-elute with the main quinoline peak 5.
Linearity & Range: Evaluated across 50% to 150% of the target concentration. A regression coefficient (
) 0.999 establishes a direct, proportional causality between the detector's optical response and the analyte concentration.
Accuracy: Assessed by spiking known amounts of the standard into a synthetic matrix. Recovery must fall strictly between 98.0% and 102.0% to prove the absence of systematic bias 3.
Robustness (QbD Approach): Aligning with the6[6], a Design of Experiments (DoE) matrix is used. Small, deliberate variations in pH (
0.2), flow rate (0.1 mL/min), and column temperature (5°C) are tested to mathematically prove the method's resilience against day-to-day laboratory fluctuations.
Method Validation Workflow (Visualization)
Figure 1: Lifecycle and self-validating workflow for analytical methods per ICH Q2(R2).
cross-validation of experimental results for novel quinoline compounds
From Screening to Mechanistic Certainty Core Directive: The Validation Imperative The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of antimalarial (Chloroquine), anticancer...
Author: BenchChem Technical Support Team. Date: March 2026
From Screening to Mechanistic Certainty
Core Directive: The Validation Imperative
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of antimalarial (Chloroquine), anticancer (Lenvatinib), and antibacterial agents.[1] However, this versatility comes with a high risk of Pan-Assay Interference (PAINS) . Quinolines are notorious for auto-fluorescence, metal chelation, and aggregation, which often generate false positives in high-throughput screening (HTS).
This guide does not merely list assays; it establishes a cross-validation architecture . We move beyond "Is it active?" to "Is the activity authentic?" by deploying orthogonal assays and rigorous exclusion criteria.
Phase I: The Exclusionary Filter (PAINS & Physicochemicals)
Before assessing potency, you must validate that your compound is a true drug candidate and not a chemical artifact.
The Problem: False Positives in Quinoline Screening
Many novel quinolines exhibit intrinsic fluorescence or sequester metal ions needed for enzymatic assays. Relying solely on a single readout (e.g., fluorescence intensity) is a critical failure point.
Protocol A: Aggregation & Auto-fluorescence Check
Objective: Rule out promiscuous aggregation and optical interference.
Dynamic Light Scattering (DLS):
Prepare compound at
and in assay buffer (1% DMSO).
Measure particle size. Pass Criteria: No particles
(indicates aggregation).
Detergent-Based Control:
Re-run primary enzymatic assay with 0.01% Triton X-100.
Logic: If activity disappears with detergent, the compound likely acted via non-specific aggregation (a false positive).
Spectral Scanning:
Scan emission spectra (300–700 nm) of the compound in buffer.
Pass Criteria: No overlap with assay fluorophores (e.g., Resorufin, FITC).
Visualization: PAINS Filtration Logic
Figure 1: Decision tree for filtering Pan-Assay Interference Compounds (PAINS) before advancing to biological profiling.
Once artifacts are excluded, we quantify performance against the Gold Standard: Doxorubicin (for cancer applications) or Chloroquine (for malaria).
Comparative Data: Novel Quinolines vs. Standards
The following table synthesizes experimental data comparing novel 2-cyano-3-(substituted)-N-(quinolin-3-yl) acrylamides against Doxorubicin in MCF-7 breast cancer lines.
Compound ID
Substituent (R)
IC50 (µM) [MCF-7]
Potency vs. Doxorubicin
Validation Status
Doxorubicin
Standard
47.9
1.0x (Baseline)
Reference
Cmpd 15
4-OH-3-OMe-phenyl
29.8
1.6x More Potent
Validated
Cmpd 27
Benzo[f]chromene
39.0
1.2x More Potent
Validated
Cmpd 7
4-Fluorophenyl
40.0
1.2x More Potent
Validated
Cmpd 19
4-Dimethylamino
40.4
1.1x More Potent
Validated
Cmpd 1
Acetamide
>100
Inactive
Discarded
Data Source: Synthesized from recent comparative studies on quinoline-acrylamides [1][2].
Protocol B: Orthogonal Cytotoxicity (Metabolic vs. Membrane)
Scientific Integrity: Metabolic assays (MTT/Alamar Blue) can be skewed if the quinoline affects mitochondrial respiration without killing the cell. You must cross-validate with a membrane integrity assay (LDH).
Treatment: Add Quinoline derivatives (0.1 – 100 µM). Include Doxorubicin (Positive Control) and DMSO (Vehicle).
Assay 1 (Metabolic - MTT):
At 48h, add MTT reagent. Mitochondrial succinate dehydrogenase converts MTT to formazan.
Read: Absorbance at 570 nm.
Assay 2 (Membrane - LDH Release):
Crucial Step: Remove 50 µL supernatant before adding MTT.
Transfer to a new plate. Add LDH substrate mixture (Lactate + NAD+ + Diaphorase).
Read: Absorbance at 490 nm.
Correlation Analysis:
A true cytotoxic hit will show decreased MTT signal AND increased LDH signal.
Discrepancy: If MTT decreases but LDH remains low, the compound may be cytostatic (halting growth) rather than cytotoxic (killing cells).
Phase III: Mechanistic Confirmation (MOA)
Quinolines often act via DNA Intercalation or Topoisomerase II Inhibition . To publish high-impact work, you must prove the mechanism, not just the phenotype.
Visualization: Topoisomerase II Inhibition Pathway
Figure 2: Proposed Mechanism of Action (MOA) where quinoline derivatives stabilize the Topo II-DNA complex, leading to apoptosis.
Protocol C: DNA Binding & Topoisomerase II Relaxation Assay
Objective: Confirm the compound targets DNA topology directly.
Plasmid DNA Relaxation Assay:
Substrate: Supercoiled pBR322 plasmid DNA (0.5 µg).
Enzyme: Human Topoisomerase II
(2 units).
Reaction: Incubate DNA + Enzyme + Quinoline (10, 50 µM) in reaction buffer (Tris-HCl, ATP, MgCl2) for 30 min at 37°C.
Control: Etoposide (Known Topo II poison).
Electrophoresis:
Stop reaction with SDS/Proteinase K.
Run samples on 1% agarose gel with Ethidium Bromide.
Interpretation:
Active Topo II (No Drug): Converts supercoiled DNA
Relaxed circular DNA (slower migration).
Inhibited Topo II (With Quinoline): DNA remains Supercoiled (fast migration) or forms Linear bands (if acting as a poison like Doxorubicin).
Summary of Validation Standards
Validation Pillar
Method
Success Criteria
Chemical Purity
HPLC / NMR / MS
>95% Purity; Identity confirmed
False Positive Check
DLS / Triton X-100
No aggregation; Activity persists w/ detergent
Cytotoxicity
MTT + LDH (Dual Assay)
IC50 < 10 µM; Correlation between assays
Selectivity
Selectivity Index (SI)
SI > 3 (IC50 Normal Cells / IC50 Cancer Cells)
Mechanism
Topo II Assay / Viscosity
Dose-dependent inhibition of relaxation
References
El-Sayed, M. et al. (2015). Anti-breast cancer activity of some novel quinoline derivatives. PubMed.[2] Available at: [Link]
George, R. F. et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]
Baell, J. & Walters, M. (2014).[3] Chemistry: Chemical con artists foil drug discovery (PAINS).[3][4] Nature. Available at: [Link]
Riss, T. L. et al. (2016). Cell Viability Assays: MTT and LDH Protocols. Assay Guidance Manual. Available at: [Link]
comparing the efficacy of 6-(methylsulfonyl)quinoline-3-carboxylic acid with standard drugs
This guide provides a technical evaluation of 6-(methylsulfonyl)quinoline-3-carboxylic acid (6-MSQ) , positioning it within the landscape of quinoline-based therapeutics. It synthesizes structural pharmacology, comparati...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical evaluation of 6-(methylsulfonyl)quinoline-3-carboxylic acid (6-MSQ) , positioning it within the landscape of quinoline-based therapeutics. It synthesizes structural pharmacology, comparative efficacy data against standard-of-care (SoC) agents, and validated experimental protocols for researchers.
Technical Significance:
The 6-MSQ molecule represents a strategic deviation from classical 6-fluoroquinolones (e.g., Ciprofloxacin). The substitution of the lipophilic, electron-withdrawing fluorine with a polar, bulky methylsulfonyl (-SO₂Me) group alters the pharmacophore’s electronic landscape. This modification is designed to:
Enhance Water Solubility: The sulfone moiety lowers LogP, improving aqueous solubility compared to halogenated analogs.
Mitigate Metabolic Liability: The sulfone is metabolically stable, resisting oxidative defluorination or hydroxylation common at the 6-position.
Shift Target Selectivity: While retaining DNA intercalating properties, the sulfonyl group enhances selectivity for eukaryotic Topoisomerase II and DHODH (Dihydroorotate Dehydrogenase) over bacterial DNA gyrase, shifting the profile from purely antibiotic to antineoplastic.
Mechanism of Action (MOA)
6-MSQ functions as a dual-targeting agent. Its planar quinoline core facilitates intercalation into DNA base pairs, while the C3-carboxylic acid and C6-sulfonyl group form critical hydrogen bonds with enzyme active sites.
Primary Pathway: Topoisomerase II Poisoning & Apoptosis Induction
Unlike standard alkylating agents, 6-MSQ stabilizes the "cleavable complex" between DNA and Topoisomerase II, preventing DNA religation. This leads to the accumulation of double-strand breaks (DSBs), triggering the ATM/ATR signaling cascade and irreversible apoptosis.
Figure 1: Mechanism of Action illustrating the stabilization of the Topoisomerase II-DNA complex by 6-MSQ, leading to apoptotic cell death.
Comparative Efficacy Analysis
The following data contrasts 6-MSQ with standard drugs Doxorubicin (Anticancer SoC) and Ciprofloxacin (Antibacterial SoC).
Antiproliferative Efficacy (Cancer Models)
Context: 6-MSQ acts as a scaffold for "soft" chemotherapy, offering moderate potency with potentially lower cardiotoxicity than anthracyclines (Doxorubicin).
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM)
Cell Line
Tissue Origin
6-MSQ (Test Compound)
Doxorubicin (Standard)
Interpretation
MCF-7
Breast Adenocarcinoma
3.2 ± 0.5
0.05 ± 0.01
6-MSQ is ~60x less potent but effective in micromolar range; indicates valid lead scaffold.
HCT-116
Colon Carcinoma
5.8 ± 0.8
0.20 ± 0.03
Moderate efficacy; Sulfonyl group improves uptake in resistant colon cells compared to non-sulfonyl analogs.
HEK-293
Normal Kidney (Control)
> 100
5.5 ± 1.2
Critical Advantage: 6-MSQ shows significantly higher selectivity index (SI > 30) for cancer vs. normal cells compared to Doxorubicin.
Antibacterial Efficacy
Context: While 6-fluoroquinolones are potent antibiotics, the 6-sulfonyl modification reduces potency against Gyrase but retains activity against specific resistant strains.
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL)
Bacterial Strain
Ciprofloxacin (Standard)
6-MSQ (Test Compound)
Comparative Insight
E. coli (WT)
0.015
4.0 - 8.0
6-MSQ is significantly less potent; the 6-F is critical for gram-negative penetration.
S. aureus (MRSA)
32.0 (Resistant)
16.0
Potential Utility: 6-MSQ retains activity where fluoroquinolone resistance mechanisms (efflux) are specific to the fluorine atom.
P. aeruginosa
0.5
> 64.0
6-MSQ is ineffective against Pseudomonas due to poor permeability.
Validated Experimental Protocols
To verify the efficacy of 6-MSQ in your own laboratory, follow these standardized protocols.
Protocol A: Topoisomerase II Relaxation Assay (Mechanism Validation)
Objective: Determine if 6-MSQ inhibits the catalytic activity of human Topo IIα.
Reagent Prep: Prepare 10 mM stock of 6-MSQ in 100% DMSO. Dilute to 100 µM working solution in Assay Buffer (50 mM Tris-HCl pH 8, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT).
Reaction Setup:
Mix 200 ng supercoiled pBR322 plasmid DNA + 2 units human Topo IIα enzyme.
Electrophorese on 1% agarose gel (TAE buffer) at 80V for 2 hours.
Stain with Ethidium Bromide.
Result: Inhibition is visualized by the retention of supercoiled DNA bands (lower migration) compared to the relaxed DNA ladder in the vehicle control.
Objective: Quantify the Selectivity Index (SI) between cancer and normal cells.
Seeding: Seed MCF-7 (Cancer) and HEK-293 (Normal) cells at
cells/well in 96-well plates. Incubate 24h for attachment.
Treatment:
Prepare serial dilutions of 6-MSQ (0.1 µM to 100 µM).
Treat cells for 48 hours (standard) or 72 hours (for slow-acting mechanism).
Detection (MTT/MTS):
Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.
Solubilize formazan crystals with 150 µL DMSO.
Calculation:
Measure Absorbance at 570 nm.
Calculate % Viability =
.
Plot dose-response curve to derive IC₅₀.
Selectivity Index (SI) =
. An SI > 10 is considered promising for lead development.
References
Design and Synthesis of Quinoline-3-Carboxylic Acid Derivatives. Journal of Medicinal Chemistry. (2021).
Evaluation of Quinoline-Related Carboxylic Acids as Antiproliferative Agents. National Institutes of Health (NIH). (2024).
Structure-Activity Relationships of 6-Substituted Quinolones. Anticancer Agents in Medicinal Chemistry. (2021).
Chemical Profile: 6-(methylsulfonyl)quinoline-3-carboxylic acid. PubChem Compound Database. (2025).
Mechanisms of Topoisomerase II Inhibition by Quinoline Derivatives. Bentham Science. (2020).
Validation
independent verification of the synthesis of 6-(methylsulfonyl)quinoline-3-carboxylic acid
A Comparative Technical Guide for Process Chemists Executive Summary This guide presents an independent verification and comparative analysis of synthetic routes for 6-(methylsulfonyl)quinoline-3-carboxylic acid (CAS: 19...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide for Process Chemists
Executive Summary
This guide presents an independent verification and comparative analysis of synthetic routes for 6-(methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956366-84-9). This moiety is a critical pharmacophore in the development of PI3K inhibitors and other kinase-targeting therapeutics.
Our analysis contrasts two distinct methodologies:
The Convergent Functionalization Route (Recommended): A modern, copper-catalyzed sulfonylation of a 6-bromoquinoline precursor.
The Linear De Novo Assembly (Traditional): A Meth-Cohn cyclization strategy starting from substituted anilines.
Verification Verdict: The Convergent Route is superior for laboratory-scale synthesis (10g–100g), offering a 65% overall yield , higher purity profiles (>98% HPLC), and milder operating conditions compared to the harsh thermal requirements of the linear approach.
Comparative Analysis of Synthetic Routes
The following table summarizes the performance metrics of the two evaluated pathways based on experimental validation.
The diagram below illustrates the strategic difference between the two routes. Route A utilizes a pre-formed quinoline core, allowing for precise late-stage functionalization, whereas Route B requires building the heterocycle from scratch, introducing regioselectivity risks.
Caption: Comparison of the Convergent Route (A) vs. Linear Route (B). Route A offers a direct, high-yielding pathway.[1]
Independent Verification Protocol (Route A)
This protocol has been verified to produce 6-(methylsulfonyl)quinoline-3-carboxylic acid with >98% purity. It relies on a copper-catalyzed cross-coupling reaction, which is far more robust than palladium alternatives for this specific transformation.
Phase 1: Copper-Catalyzed Sulfonylation
Objective: Convert Methyl 6-bromoquinoline-3-carboxylate to Methyl 6-(methylsulfonyl)quinoline-3-carboxylate.
L-Proline (20 mol%) - Ligand essential for stabilizing the Cu species.
NaOH (20 mol%)
DMSO (Solvent, 0.5 M concentration)
Step-by-Step Workflow:
Setup: In a dry reaction vial equipped with a magnetic stir bar, combine the aryl bromide, sodium methanesulfinate, CuI, and L-Proline.
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 15 minutes. Critical: Oxygen inhibits the copper catalyst.
Solvation: Add degassed DMSO via syringe.
Reaction: Heat the block to 95°C for 12–16 hours.
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting bromide (Rf ~0.7) should disappear, replaced by the more polar sulfone (Rf ~0.3).
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol to obtain the methyl ester as an off-white solid.
Acidification: Carefully adjust pH to 3–4 using 1N HCl. The product will precipitate as a white solid.
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 50°C.
Critical Process Parameters & Troubleshooting
To ensure reproducibility, strictly adhere to the following parameters.
Parameter
Specification
Impact of Deviation
Catalyst Load
10 mol% CuI
<5% leads to stalled conversion; >20% complicates purification.
Ligand
L-Proline
Essential. Without ligand, yields drop to <20%.
Temperature
90°C - 100°C
<80°C: No reaction. >120°C: Decomposition of sulfinate salt.
Atmosphere
Inert (Ar/N₂)
Oxygen causes oxidative homocoupling of the sulfinate.
Workup Logic Flow
The following diagram details the purification logic to maximize recovery of the polar sulfone product.
Caption: Optimized workup protocol for the isolation of the methyl ester intermediate.
References
Cu-Catalyzed Sulfonylation Methodology
Ma, D., et al. "A New Class of Amide Ligands Enable Cu-Catalyzed Coupling of Sodium Methanesulfinate with Aryl Halides." Chinese Journal of Chemistry, 2017.[3]
Willis, M. C., et al. "Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates." Organic Letters, 2024.
Meth-Cohn Quinoline Synthesis (Background)
Meth-Cohn, O., et al.[4] "A versatile new synthesis of quinolines and related fused pyridines." Journal of the Chemical Society, Perkin Transactions 1.
A Procedural Guide for the Safe Disposal of 6-(Methylsulfonyl)quinoline-3-carboxylic Acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-(Methylsulfonyl)quinoline-3-carboxylic acid. As a valued professional in research and development, your safety, the in...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-(Methylsulfonyl)quinoline-3-carboxylic acid. As a valued professional in research and development, your safety, the integrity of your work, and environmental stewardship are paramount. This guide is designed to provide direct, actionable information, grounding every procedural step in established safety science to ensure a self-validating and trustworthy workflow.
Given that detailed hazard information for this specific compound is not extensively published, our approach is rooted in a conservative assessment based on the known risks of structurally similar compounds, particularly quinoline and its derivatives. This principle ensures the highest degree of safety.
Hazard Assessment and Characterization
The quinoline ring system is the foundational structure of this molecule. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, a cause of skin and eye irritation, and is suspected of causing genetic defects and cancer. Furthermore, many quinoline derivatives are recognized as being highly toxic to aquatic life with long-lasting effects.[1] Therefore, 6-(Methylsulfonyl)quinoline-3-carboxylic acid must be managed as a hazardous substance.
The table below summarizes the anticipated hazard profile, compiled from data on analogous compounds.
Hazard Category
GHS Classification (Anticipated)
Rationale & Representative Hazard Statement
Acute Toxicity, Oral
Category 3 or 4
Based on quinoline and substituted quinolines.[2] H301/H302: Toxic/Harmful if swallowed.
Skin Corrosion/Irritation
Category 2
A common characteristic of quinoline carboxylic acids.[3] H315: Causes skin irritation.
Serious Eye Damage/Irritation
Category 2A
A common characteristic of quinoline carboxylic acids.[3] H319: Causes serious eye irritation.
Germ Cell Mutagenicity
Potential Hazard
Quinoline is suspected of causing genetic defects. H341: Suspected of causing genetic defects.
Aquatic Toxicity
Potential Hazard
Quinolines are often toxic to aquatic life.[1] H411: Toxic to aquatic life with long lasting effects.
Mandatory Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing this compound, the following PPE is mandatory. The causality is clear: to prevent exposure through the primary routes of inhalation, ingestion, and dermal contact.
Chemical-Resistant Gloves: Nitrile gloves are required to prevent skin contact. Always inspect gloves for tears or punctures before use and dispose of them as hazardous waste after handling the compound.[4]
Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes or airborne particles.[5][4]
Laboratory Coat: A full-length lab coat prevents contamination of personal clothing and minimizes skin exposure.[6]
Engineering Controls: All handling and waste segregation should be performed within a certified chemical fume hood to minimize the risk of inhaling dust or aerosols.[5]
Step-by-Step Disposal Protocol
The foundational principle of chemical waste management is segregation at the source.[7] This prevents dangerous reactions from incompatible chemicals and simplifies the final disposal process.[8] Never mix different waste streams.
This stream includes pure or residual 6-(Methylsulfonyl)quinoline-3-carboxylic acid powder, contaminated weigh boats, pipette tips, and gloves.
Designate a Container: Use a clean, dry, and leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE) with a secure, screw-top lid.[9] The original manufacturer's container is ideal for unused chemicals.[4]
Transfer Waste: Carefully place all solid waste directly into the designated container. Avoid any actions that could generate dust.[5]
Seal and Label: Securely close the container. Affix a completed hazardous waste label (see Section 4.2).
This stream includes any solutions containing 6-(Methylsulfonyl)quinoline-3-carboxylic acid.
Designate a Container: Use a compatible, shatter-resistant, and leak-proof container (e.g., a coated glass or HDPE bottle) with a secure, screw-top cap.
Segregate: Collect aqueous solutions separately from organic solvent solutions. Do not mix halogenated and non-halogenated solvent waste.[10]
Transfer Waste: Carefully pour the liquid waste into the designated container using a funnel to prevent spills.
Seal and Label: Securely close the container, leaving some headspace for vapor expansion. Affix a completed hazardous waste label.
Contaminated glassware and equipment must be decontaminated before being returned to general use.
Initial Rinse: Rinse the contaminated item with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
Collect Rinsate: This initial rinsate is considered hazardous waste. Collect it in the appropriate liquid waste container (e.g., organic solvent waste).[5]
Final Cleaning: After the initial hazardous rinse, the glassware can be washed using standard laboratory procedures.
Waste Container Management and Storage
Proper management of waste containers is a regulatory requirement and essential for safety.
Containers must be chemically compatible with the waste, free from damage, and always kept closed except when adding waste.[9]
All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:
The full chemical name: "6-(Methylsulfonyl)quinoline-3-carboxylic acid Waste" (and any solvents).
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[4]
The date of accumulation start.
The name and contact information of the generating researcher or lab.
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
The SAA must be at or near the point of generation and under the control of laboratory personnel.[6][9]
It must be located away from sinks or floor drains.[10]
Secondary containment (such as a tray or bin) is required to contain potential leaks or spills.[8]
Final Disposal Pathway
The ultimate disposal of hazardous waste is a highly regulated process that must not be undertaken by laboratory personnel.
Schedule a Pickup: Once a waste container is full, or if you are generating waste infrequently, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4]
Documentation: Ensure all institutional paperwork is completed accurately. Chemical waste must be tracked from its point of generation to its final disposal.[6]
Professional Disposal: The waste will be transported to a licensed facility for final disposal, typically via high-temperature incineration, which is designed to destroy hazardous organic compounds.[5][6]
Emergency Spill Management
In the event of a small spill within a fume hood:
Ensure PPE: Confirm you are wearing the appropriate PPE.
Containment: Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).
Collection: Carefully sweep or wipe up the absorbed material.
Dispose: Place all contaminated absorbent materials and cleaning supplies into your designated solid hazardous waste container.[11]
Decontaminate: Wipe the spill area with a suitable solvent and collect the wipe as hazardous waste.
For large spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.
Disposal Workflow Diagram
Caption: Decision workflow for proper disposal of 6-(Methylsulfonyl)quinoline-3-carboxylic acid.
References
Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
Laboratory chemical waste. Water Corporation.
QUINOLINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie.
Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide. Benchchem.
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
Safety Data Sheet: quinoline. Chemos GmbH & Co.KG.
SAFETY DATA SHEET: 6-Quinolinecarboxylic Acid. TCI Chemicals.
SAFETY DATA SHEET: Quinoline. Sigma-Aldrich.
SAFETY DATA SHEET: 3-Bromo-6-(methylsulfonyl)quinoline. CymitQuimica.
SAFETY DATA SHEET: 3-Quinolinecarboxylic acid. Fisher Scientific.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal Protective Equipment & Safe Handling Guide for 6-(Methylsulfonyl)quinoline-3-carboxylic acid
CAS: 1956366-84-9
Executive Safety Summary
6-(Methylsulfonyl)quinoline-3-carboxylic acid is a functionalized heterocyclic building block frequently used in medicinal chemistry for structure-activity relationship (SAR) studies. While valuable for drug development, its quinoline core and sulfonyl moiety present specific handling challenges.[1]
This compound is classified as an Irritant (GHS07) . The primary risks are inhalation of dust during weighing and contact dermatitis or eye damage from accidental exposure. Unlike simple organic acids, the sulfonyl group increases polarity and potential biological activity, necessitating a higher tier of caution than standard bench chemicals.
Immediate Action Directive:
Engineering Control: Handle exclusively inside a certified chemical fume hood.
Skin Protection: Double-gloving (Nitrile) is recommended during solid handling.
Storage: Maintain at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent degradation.
Hazard Assessment & PPE Matrix
The following table correlates specific GHS hazard statements with the required engineering controls and Personal Protective Equipment (PPE). This matrix is designed to eliminate ambiguity in safety selection.
HEPA Filtration: Hood must have active airflow (80-100 fpm).
Respirator: N95 mask required only if weighing outside a hood (Strongly Discouraged).
Technical Justification for PPE Selection
As a Senior Application Scientist, I selected this specific PPE configuration based on the physicochemical properties of quinoline derivatives:
Why Nitrile Gloves?
Latex gloves are permeable to many polar organic solvents (like DMSO or DMF) often used to dissolve this compound. Nitrile provides superior chemical resistance and physical durability against the jagged edges of crystalline solids.
Why Chemical Splash Goggles?
Fine powders of carboxylic acids are electrostatic. When transferring the solid, particles can "jump" or drift on air currents. Standard safety glasses have gaps at the temples where dust can enter. Goggles provide a sealed environment, preventing ocular mucosal absorption.
Why Fume Hood over Respirator?
Reliance on respirators (PPE) is the least effective hierarchy of control. A fume hood (Engineering Control) captures the contaminant at the source. For this compound, which may have unknown sensitizing properties, source capture is non-negotiable.
Operational Protocol: Step-by-Step Handling
This workflow is a self-validating system. If you cannot complete a step (e.g., the balance is drifting), STOP and re-evaluate before proceeding.
Phase A: Preparation
Airflow Check: Verify fume hood flow rate is between 80-100 feet per minute (fpm).
Static Control: Place an ionizing bar or anti-static gun near the balance if the humidity is low (<30%). Quinoline powders are prone to static charge.
Workspace Zoning: Clear the hood deck. Designate a "Clean Zone" (notebooks) and a "Hot Zone" (chemical handling).